molecular formula C10H11ClO2 B1603098 3-(4-Chlorophenyl)-2-methylpropanoic acid CAS No. 1012-17-5

3-(4-Chlorophenyl)-2-methylpropanoic acid

Cat. No.: B1603098
CAS No.: 1012-17-5
M. Wt: 198.64 g/mol
InChI Key: DFLJNMPGPGFGBR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Chlorophenyl)-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Chlorophenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLJNMPGPGFGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624118
Record name 3-(4-Chlorophenyl)-2-methylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-17-5
Record name 3-(4-Chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-2-methylpropanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 3-(4-Chlorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-2-methylpropanoic acid

Introduction

3-(4-Chlorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative featuring a chlorophenyl substituent. This compound and its structural analogs serve as crucial intermediates and building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its molecular architecture, combining an acidic functional group with a lipophilic chlorinated aromatic ring, imparts a unique set of physicochemical properties that are critical to its reactivity, formulation, and biological activity.

This guide provides a comprehensive technical overview of the core . It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications ranging from synthetic route optimization to formulation and analytical method development. The narrative balances established data with the underlying scientific principles and provides validated experimental protocols for property determination.

Chemical Identity and Core Properties

The fundamental identity of a compound is the bedrock of all further scientific investigation. The structure of 3-(4-Chlorophenyl)-2-methylpropanoic acid consists of a propanoic acid backbone with a methyl group at the alpha-position (C2) and a 4-chlorophenyl group at the beta-position (C3).

IdentifierValueReference
IUPAC Name 3-(4-chlorophenyl)-2-methylpropanoic acid[3]
CAS Number Not explicitly found for this specific isomer. 2019-34-3 is for the non-methylated parent compound.[1][4][5]
Molecular Formula C₁₀H₁₁ClO₂[6]
Molecular Weight 198.64 g/mol [6]

A summary of its key physicochemical properties is presented below, followed by in-depth discussions and methodologies.

PropertyValueSignificance
Appearance White to off-white crystalline solidPurity indicator, handling considerations
Melting Point 127-131 °C (for the parent compound, 3-(4-chlorophenyl)propanoic acid)Purity assessment, solid-state stability
Boiling Point 306.6 °C at 760 mmHg (for the parent compound)Distillation purification, thermal stability limit
LogP (Octanol/Water) 2.357 (for the parent compound)Predicts lipophilicity and membrane permeability
pKa Estimated ~4-5Determines ionization state at physiological pH

Note: Some data points are for the closely related parent compound, 3-(4-chlorophenyl)propanoic acid, and serve as a strong reference due to structural similarity.

Detailed Physicochemical Characterization and Methodologies

A. Solid-State and Thermal Properties

The solid-state characteristics of a compound are paramount for its purification, storage, and formulation into solid dosage forms.

1. Melting Point and Thermal Behavior

The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity.[7] A sharp melting range is characteristic of a pure substance, whereas a broad and depressed range often suggests the presence of impurities.[7] The parent compound, 3-(4-chlorophenyl)propanoic acid, exhibits a melting point in the range of 127-131 °C.[1][4][5]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It provides a precise melting point (onset temperature) and the enthalpy of fusion.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(4-Chlorophenyl)-2-methylpropanoic acid into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 150 °C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the organic compound at elevated temperatures, ensuring the observed thermal event is purely the physical melting process.

  • Controlled Heating Rate: A consistent heating rate (e.g., 10 °C/min) is crucial for reproducible results and accurate determination of the transition temperatures. Faster rates can lead to thermal lag and artificially elevated melting points.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh Sample (2-5 mg) seal 2. Seal in Pan weigh->seal load 3. Load Sample & Ref. seal->load program 4. Run Thermal Program (Heat at 10°C/min) load->program thermogram 5. Generate Thermogram program->thermogram analyze 6. Determine Onset Temp (Melting Point) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

2. Thermal Stability

Understanding a compound's response to heat is critical for defining storage conditions and processing limits.[9] Thermogravimetric Analysis (TGA) is the primary technique used to assess thermal stability by measuring changes in mass as a function of temperature.[8] A TGA thermogram would reveal the onset temperature of decomposition for 3-(4-Chlorophenyl)-2-methylpropanoic acid.

B. Solution Properties

1. Solubility

Solubility dictates the choice of solvents for synthesis, purification (recrystallization), and, critically for drug development, the dissolution rate and bioavailability of an active pharmaceutical ingredient (API). As a carboxylic acid with a significant nonpolar component, 3-(4-Chlorophenyl)-2-methylpropanoic acid is expected to be soluble in many organic solvents (e.g., alcohols, acetone, ethyl acetate) and poorly soluble in water.[10] Its solubility in aqueous media will be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

2. Acidity (pKa)

The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (acidic) and deprotonated (conjugate base) forms. For a carboxylic acid, this value is fundamental to its behavior in aqueous environments, including physiological systems. The pKa of a simple alkanoic acid like propanoic acid is ~4.87. The presence of the electron-withdrawing 4-chlorophenyl group is expected to slightly lower the pKa (increase acidity) compared to isobutyric acid (pKa ~4.86) due to stabilization of the carboxylate anion via induction.[11]

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method involves titrating a solution of the acid with a strong base and monitoring the pH change.

Methodology:

  • Solution Preparation: Prepare a solution of 3-(4-Chlorophenyl)-2-methylpropanoic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative). The pKa is equal to the pH at the half-equivalence point.

pKa_Workflow cluster_setup Titration Setup cluster_titration Titration cluster_analysis Data Analysis solution 1. Prepare Acid Solution calibrate 2. Calibrate pH Meter solution->calibrate setup 3. Assemble Titration Cell calibrate->setup titrate 4. Titrate with NaOH setup->titrate record 5. Record pH vs. Volume titrate->record plot 6. Plot pH vs. Volume record->plot half_eq 7. Find Half-Equivalence Point plot->half_eq pKa 8. pKa = pH at Half-Eq. half_eq->pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

C. Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "oil-loving" nature. It is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME). A LogP value between 1 and 3 is often considered favorable for oral drug absorption. The parent compound has a LogP of 2.357, suggesting good lipid permeability.[1]

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide an unambiguous fingerprint of a molecule, confirming its structure and assessing its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (a doublet of doublets in the 7.0-7.5 ppm region), the methine proton (-CH-), the methylene protons (-CH₂-), and the methyl protons (-CH₃). The splitting patterns and integration values would confirm the connectivity.[12]

    • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (~170-180 ppm), the aromatic carbons (120-140 ppm), and the aliphatic carbons.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.

    • A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[13]

    • Bands corresponding to the aromatic C-H and C=C bonds, as well as the C-Cl stretch, would also be present.[13]

  • Mass Spectrometry (MS):

    • Electron Impact (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight (198.64 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.[14] The fragmentation pattern would provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of compounds like this. A reversed-phase method, using a C18 column with a mobile phase of acetonitrile and buffered water, would be suitable for separating the main compound from potential impurities.[15][16]

Safety and Handling

Based on safety data for structurally similar compounds, 3-(4-Chlorophenyl)-2-methylpropanoic acid should be handled with appropriate care.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][17]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.[18][19] Wash hands thoroughly after handling.[17]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[18]

    • Storage: Store in a cool, dry place in a tightly sealed container, away from direct sunlight.[4][20]

Conclusion

3-(4-Chlorophenyl)-2-methylpropanoic acid is a compound with well-defined physicochemical properties that make it a valuable synthetic intermediate. Its solid-state nature, moderate lipophilicity, and defined acidity are key parameters that influence its application in research and development. The experimental methodologies detailed in this guide provide a robust framework for its characterization, ensuring data integrity and reproducibility. A thorough understanding of these properties is essential for any scientist or researcher aiming to utilize this compound effectively and safely.

References

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 2-(2-Chlorophenyl)-2-methylpropanoic acid.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 3-[(4-Chlorophenyl)sulfanyl]propanoic acid Properties. Retrieved from [Link]

  • ResearchGate. (2021). Sequential synthesis of 3-(4-chlorophenyl)-N-arylidene-2,2-dimethylpropanehydrazide 16a–d. Retrieved from [Link]

  • BASF. (2025).
  • Safety Data Sheet provider. (2024).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160782767, 3-(4-chlorophenyl)propanoic acid. Retrieved from [Link]

  • Key Organics. (2017).
  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • Cole-Parmer. (2006).
  • Agriculture and Environment Research Unit (AERU). (2023). (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15487791, 3-(4-fluorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • MDPI. (2022). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105453221, 3-(4-Chlorophenyl)-2-methylpropane-1,2-diol. Retrieved from [Link]

  • Eurofins. (2021). Analytical Method Summaries.
  • PubChemLite. (n.d.). 3-(4-chlorophenyl)-2-phenylpropanoic acid (C15H13ClO2). Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Science And Technology. (n.d.). Thermal Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15582644, 2-(3-Chlorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • National Institute of Standards and Technology (NIST). (n.d.). 3-(4-Chlorophenyl)butanoic acid methyl ester. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025).
  • PharmaQuesT. (n.d.). Thermal analysis. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-hydroxy-2-methylpropanoic acid - 594-61-6. Retrieved from [Link]

  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

3-(4-Chlorophenyl)-2-methylpropanoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 35609-17-7 (Racemic) | Synonyms: 4-Chloro-α-methylhydrocinnamic acid; 2-Methyl-3-(p-chlorophenyl)propionic acid

Executive Summary & Chemical Identity

3-(4-Chlorophenyl)-2-methylpropanoic acid is a critical chiral building block in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of protease inhibitors, GPCR ligands, and non-steroidal anti-inflammatory drug (NSAID) analogs. Its structure features a lipophilic 4-chlorophenyl "tail" and a carboxylic acid "head," separated by a methylated ethyl linker. The methyl group at the C2 position introduces a chiral center, making this compound a subject of intense stereochemical interest in drug development (SAR studies).

Critical Disambiguation: Researchers often confuse this compound with structurally similar analogs. Ensure verification of the substitution pattern before procurement or synthesis.

  • Target Compound: 3-(4-Chlorophenyl)-2-methyl propanoic acid (CAS: 35609-17-7).

  • Analog A (No Methyl): 3-(4-Chlorophenyl)propanoic acid (CAS: 2019-34-3).[1]

  • Analog B (Isomer): 2 -(4-Chlorophenyl)-2-methylpropanoic acid (Gem-dimethyl analog).

Physiochemical Datasheet
PropertyValueContext for Drug Design
Molecular Formula C₁₀H₁₁ClO₂--
Molecular Weight 198.65 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
Appearance White to off-white crystalline solid--
Melting Point 78–82 °CDistinct from non-methylated analog (MP: 127–131 °C).
Boiling Point ~310 °C (at 760 mmHg)High thermal stability.
pKa (Acid) 4.61 ± 0.10 (Predicted)Typical carboxylic acid; exists as carboxylate at physiological pH (7.4).
LogP 2.8 – 3.1Ideal lipophilicity for oral bioavailability (Lipinski’s Rule of 5).
H-Bond Donors/Acceptors 1 / 2--

Synthetic Architecture

The synthesis of 3-(4-Chlorophenyl)-2-methylpropanoic acid generally follows two primary retrosynthetic disconnections: the Knoevenagel-Perkin Route (via aldehyde) or the Malonic Ester Route (via benzyl halide).

Pathway A: Modified Perkin-Knoevenagel Condensation (Recommended)

This route is preferred for industrial scalability as it avoids the handling of lachrymatory benzyl halides. It involves the condensation of 4-chlorobenzaldehyde with propionic anhydride to form the unsaturated intermediate, followed by catalytic hydrogenation.

Synthesis_Pathway Aldehyde 4-Chlorobenzaldehyde (Starting Material) Intermediate Intermediate: 4-Chloro-α-methylcinnamic acid Aldehyde->Intermediate 140°C, Condensation (-H2O) Anhydride Propionic Anhydride + Na Propionate Anhydride->Intermediate Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Intermediate->Hydrogenation Reduction of C=C Product Target: 3-(4-Chlorophenyl)-2-methylpropanoic acid Hydrogenation->Product Final Workup

Figure 1: The Modified Perkin-Knoevenagel route creates the carbon skeleton and the alpha-methyl substitution in a single step.

Detailed Experimental Protocol

Objective: Synthesis of racemic 3-(4-Chlorophenyl)-2-methylpropanoic acid via the Perkin condensation method.

Reagents
  • 4-Chlorobenzaldehyde (1.0 eq)

  • Propionic Anhydride (1.5 eq)

  • Sodium Propionate (1.0 eq, anhydrous)

  • Palladium on Carbon (10% Pd/C)

  • Solvents: Ethanol, Ethyl Acetate, 1N HCl, 1N NaOH.

Step-by-Step Methodology

Phase 1: Condensation (Formation of the Cinnamic Acid Derivative)

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), combine 4-chlorobenzaldehyde (14.06 g, 100 mmol), propionic anhydride (19.5 g, 150 mmol), and anhydrous sodium propionate (9.6 g, 100 mmol).

  • Reaction: Heat the mixture in an oil bath at 135–140°C for 30 hours. The high temperature is critical to drive the Perkin reaction equilibrium.

  • Quench: Cool the mixture to ~80°C and pour into 300 mL of water. Basify to pH 10 using 20% Na₂CO₃ solution to hydrolyze excess anhydride and dissolve the product as its sodium salt.

  • Steam Distillation (Purification): Steam distill the basic solution for 30 minutes to remove unreacted aldehyde (volatile).

  • Isolation: Cool the remaining aqueous solution and acidify carefully with concentrated HCl to pH 2. The intermediate, 4-chloro-α-methylcinnamic acid , will precipitate as a white solid. Filter, wash with cold water, and dry. (Expected Yield: ~65-75%).

Phase 2: Hydrogenation (Reduction to the Propanoic Acid)

  • Preparation: Dissolve the cinnamic acid intermediate (10 g) in ethanol (100 mL).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (0.5 g, 5 wt% loading). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Reduction: Purge the vessel with hydrogen gas (balloon pressure or 1 atm is sufficient). Stir vigorously at room temperature for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexane). The UV-active conjugated starting material spot should disappear.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with ethanol.

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from Hexane/Ethyl Acetate (4:1) to obtain pure 3-(4-chlorophenyl)-2-methylpropanoic acid.

Stereochemical Control & Resolution

For drug development, the racemic mixture is often insufficient. The biological activity (e.g., receptor binding) usually resides in a single enantiomer (typically the S-isomer for many related profens, though target-dependent).

Resolution Strategy: Since asymmetric synthesis is costly, Classical Resolution using a chiral base is the standard industrial approach.

Resolution_Workflow Racemate Racemic Acid (±) SaltFormation Diastereomeric Salts Formation (Salt A + Salt B) Racemate->SaltFormation ChiralBase Chiral Base Addition ((R)-α-Methylbenzylamine) ChiralBase->SaltFormation Separation Fractional Crystallization (Solubility Difference) SaltFormation->Separation SaltA Precipitate (Salt A) Enriched (S)-Acid Salt Separation->SaltA SaltB Filtrate (Salt B) Enriched (R)-Acid Salt Separation->SaltB Acidification Acid Hydrolysis (HCl) SaltA->Acidification FinalProduct Pure (S)-Enantiomer >98% ee Acidification->FinalProduct

Figure 2: Resolution workflow using diastereomeric salt crystallization.

Applications in Drug Discovery

This scaffold is highly valued for its ability to probe hydrophobic pockets in protein targets while providing a rigid chiral anchor.

  • Protease Inhibitors: The 4-chlorophenyl group mimics the side chain of Phenylalanine, making this acid a non-natural amino acid surrogate for P1 or P1' sites in protease inhibitors (e.g., Chymotrypsin-like serine proteases).

  • PPAR Agonists: Structurally related to the "fibrate" class and glitazars, the acid tail binds to the PPAR nuclear receptor, regulating lipid metabolism.

  • GABA-B Analogs: While Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is the gold standard, the 2-methyl-3-phenylpropanoic acid scaffold is used to synthesize conformationally restricted analogs to study receptor subtype selectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15582644 (Related Isomer) and CID 637797 (4-Chlorocinnamic acid precursor). Retrieved from [Link]

  • Jaskolla, T. W., et al. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.[2] Proc Natl Acad Sci U S A. (Demonstrates the utility of the cinnamic acid precursor in bio-analytical chemistry). Retrieved from [Link]

Sources

Technical Whitepaper: Mechanistic Pathways for the Synthesis of 3-(4-Chlorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chlorophenyl)-2-methylpropanoic acid is a critical structural scaffold in medicinal chemistry, most notably serving as the direct saturated precursor to Baclofen , a GABA-B agonist used to treat muscle spasticity. Its synthesis presents a classic challenge in organic process development: constructing a carbon skeleton while managing the steric bulk of an


-methyl group.

This guide analyzes the two dominant mechanistic pathways for its formation: the Malonic Ester Synthesis (favored for robustness and cost) and the Knoevenagel Condensation/Reduction (favored for convergent synthesis). We prioritize the Malonic Ester route for this deep dive due to its rich mechanistic complexity regarding C-C bond formation and thermodynamic decarboxylation.

Part 1: The Malonic Ester Pathway (The Industrial Standard)

This route utilizes the acidity of


-hydrogens in dicarbonyl compounds to facilitate nucleophilic substitution. It is preferred for its scalability and the low cost of starting materials.
Mechanistic Workflow

The formation proceeds through three distinct physicochemical phases:

  • Enolization: Generation of a nucleophilic carbanion.

  • 
     Alkylation:  Irreversible C-C bond formation.
    
  • Hydrolysis & Decarboxylation: Saponification followed by a pericyclic elimination of

    
    .
    
Step-by-Step Protocol & Causality
Phase A: Enolate Generation & Alkylation

Reagents: Diethyl methylmalonate, Sodium Ethoxide (NaOEt), 4-Chlorobenzyl chloride. Solvent: Absolute Ethanol (EtOH).

  • Step 1: Sodium ethoxide is generated in situ or added to absolute ethanol. Diethyl methylmalonate is introduced.

    • Causality: The pKa of the proton between the carbonyls is ~13. Ethoxide (pKa ~16) quantitatively deprotonates this position, forming a resonance-stabilized enolate.

    • Critical Control: Moisture must be excluded. Water (pKa 15.7) will compete with the enolate and hydrolyze the ester prematurely.

  • Step 2: 4-Chlorobenzyl chloride is added dropwise at reflux.

    • Mechanism:[1][2][3][4][5][6][7][8] The enolate attacks the benzylic carbon of the alkyl halide in a classic

      
       fashion.
      
    • Why this Electrophile? The benzyl chloride is activated by the phenyl ring, making it an excellent electrophile. The para-chloro substituent is deactivated enough to prevent side reactions (like polymerization) but does not sterically hinder the attack.

Phase B: Saponification & Decarboxylation

Reagents: 50% NaOH, Concentrated HCl.

  • Step 3: The diester intermediate is refluxed with concentrated NaOH.

    • Result: Formation of the dicarboxylate salt (disodium 2-(4-chlorobenzyl)-2-methylmalonate).

  • Step 4: Acidification (pH < 1) and Heating (100°C - 140°C).

    • Mechanism:[1][2][3][4][5][6][7][8] This is the defining step. The geminal dicarboxylic acid is unstable upon heating. It adopts a 6-membered cyclic transition state where the carbonyl oxygen abstracts the acidic proton from the adjacent carboxylic acid group, leading to the concerted loss of

      
       and the formation of the enol form of the acid, which rapidly tautomerizes to the product.
      
Data Summary: Reaction Parameters
ParameterSpecificationMechanistic Rationale
Stoichiometry (Base:Substrate) 1.1 : 1.0Slight excess ensures complete deprotonation without promoting side reactions (e.g., Claisen condensation).
Temperature (Alkylation) 78°C (Reflux)Provides activation energy for

attack on the secondary carbon center.
Temperature (Decarboxylation) 130°C - 150°CRequired to overcome the activation barrier for the cyclic transition state.
Yield (Typical) 75% - 85%Losses primarily due to incomplete decarboxylation or purification inefficiencies.

Part 2: Visualization of Pathways

Pathway Logic Flow

The following diagram illustrates the linear progression from starting materials to the final acid, highlighting the critical intermediates.

MalonicPathway start Diethyl methylmalonate enolate Resonance Stabilized Enolate start->enolate NaOEt/EtOH Deprotonation reagent 4-Chlorobenzyl chloride intermediate Diester Intermediate (Alkylated) reagent->intermediate SN2 Attack enolate->intermediate diacid Geminal Dicarboxylic Acid intermediate->diacid 1. NaOH/H2O 2. HCl (pH < 1) product 3-(4-Chlorophenyl)- 2-methylpropanoic acid diacid->product Heat (140°C) Cyclic TS waste CO2 (Gas) diacid->waste

Caption: Figure 1. The Malonic Ester synthetic route showing the transformation from diester to the final monocarboxylic acid.

The Decarboxylation Mechanism

This diagram details the electron flow during the critical thermal elimination step.

Decarboxylation state1 Gem-Diacid (H-Bonded Conformation) ts 6-Membered Cyclic Transition State state1->ts Heat enol Enol Intermediate + CO2 ts->enol Concerted e- flow final Carboxylic Acid (Keto Tautomer) enol->final Tautomerization

Caption: Figure 2. Mechanistic detail of the thermal decarboxylation via a concerted cyclic transition state.

Part 3: Alternative Route (Knoevenagel Condensation)

While the Malonic route is robust, the Knoevenagel Condensation followed by reduction offers a strategy often used when the aldehyde (4-chlorobenzaldehyde) is more accessible than the benzyl chloride.

  • Condensation: 4-Chlorobenzaldehyde reacts with propionic anhydride (Perkin conditions) or methylmalonic acid.

  • Intermediate: Formation of

    
    -methyl-4-chlorocinnamic acid.
    
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) reduces the alkene to the alkane.
    

Comparison:

  • Pros: Avoids alkyl halides (potential genotoxins).

  • Cons: Hydrogenation requires pressurized equipment; stereocontrol of the methyl group remains difficult without chiral catalysts.

Part 4: Stereochemical Considerations

The product, 3-(4-chlorophenyl)-2-methylpropanoic acid, possesses a chiral center at the C2 position.

  • Racemic Nature: Both the Malonic and standard Knoevenagel routes produce a racemic mixture (

    
    ).
    
  • Resolution: For Baclofen synthesis (where the

    
    -enantiomer is often desired), this intermediate is typically resolved using chiral amines (e.g., phenylethylamine) or synthesized via asymmetric hydrogenation of the cinnamic acid precursor using Rhodium-DUPHOS catalysts.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis protocols).
  • Keberle, H., et al. "3-(p-Chlorophenyl)-GABA (Baclofen) and related analogues." Journal of Medicinal Chemistry.
  • Relevant Patent: Process for the preparation of Baclofen. US Patent 3,471,548.[9]

  • Mechanistic Grounding: "Decarboxylation of Malonic Acid Derivatives." Master Organic Chemistry.

Sources

Methodological & Application

Use of 3-(4-Chlorophenyl)-2-methylpropanoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Chlorophenyl)-2-methylpropanoic acid (CAS: 6258-30-6) is a pivotal aromatic carboxylic acid building block. Its structural utility lies in the combination of a para-chlorophenyl moiety and an


-methyl chiral center. This compound serves as the primary precursor for 6-chloro-2-methyl-1-indanone , a critical scaffold in the synthesis of metallocene catalyst ligands (for olefin polymerization) and pharmacologically active agents targeting the central nervous system (e.g., indatraline analogs).

This Application Note provides a rigorous technical breakdown of its synthetic applications, focusing on intramolecular Friedel-Crafts cyclization and enantiomeric resolution .

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 3-(4-Chlorophenyl)-2-methylpropanoic acid
CAS Number 6258-30-6 (Racemate) / 199679-72-6 (S-isomer)
Molecular Formula C

H

ClO

Molecular Weight 198.65 g/mol
Key Functionality Carboxylic acid (electrophile precursor),

-Methyl (stereocenter), p-Cl-Phenyl (regio-director)
Mechanistic Significance

The molecule's value is defined by its reactivity in electrophilic aromatic substitution.

  • Regiochemistry: The para-chloro substituent blocks the 4-position of the phenyl ring.

  • Cyclization Logic: Upon activation (e.g., to an acyl chloride), the alkyl chain directs cyclization to the ortho position relative to the alkyl attachment.

  • Outcome: Because the chlorine is para to the alkyl attachment, the cyclization yields 6-chloro-2-methyl-1-indanone exclusively. This regiocontrol is superior to starting with meta-substituted precursors, which often yield isomeric mixtures.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the acid to the indanone scaffold and the logic of chiral resolution.

G Start 3-(4-Chlorophenyl)- 2-methylpropanoic acid (Racemate) Resolution Chiral Resolution (via (R)-Phenylethylamine) Start->Resolution Protocol A AcidChloride Acyl Chloride Intermediate Start->AcidChloride Direct Route S_Acid (S)-Enantiomer (Active Precursor) Resolution->S_Acid Crystallization & Hydrolysis S_Acid->AcidChloride SOCl2, DMF (cat.) Protocol B Indanone 6-Chloro-2-methyl- 1-indanone AcidChloride->Indanone AlCl3, DCM Intramolecular Friedel-Crafts

Caption: Workflow for the conversion of 3-(4-chlorophenyl)-2-methylpropanoic acid into the indanone scaffold, including the optional chiral resolution step.

Detailed Experimental Protocols

Protocol A: Enantiomeric Resolution (Chemical)

Objective: Isolation of the (S)-enantiomer for asymmetric synthesis.

Principle: Formation of diastereomeric salts using a chiral amine base, followed by fractional crystallization.[1][2]

Reagents:

  • Racemic 3-(4-Chlorophenyl)-2-methylpropanoic acid (1.0 equiv)

  • (R)-(+)-1-Phenylethylamine (1.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

  • HCl (1M)

Step-by-Step Procedure:

  • Salt Formation: Dissolve 10.0 g (50 mmol) of the racemic acid in 80 mL of hot Ethanol/Water mixture.

  • Amine Addition: Slowly add 6.05 g (50 mmol) of (R)-(+)-1-Phenylethylamine with stirring. Maintain temperature at 60°C for 30 mins.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (S)-acid is typically less soluble.

  • Filtration: Collect the precipitate by vacuum filtration. Wash with cold ethanol.

  • Recrystallization: Recrystallize the salt from ethanol 2-3 times until constant optical rotation is achieved.

  • Liberation of Acid: Suspend the purified salt in water and acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the organic layer over MgSO

    
     and concentrate to yield the (S)-acid.
    
    • Target ee: >98% (Verify via Chiral HPLC).

Protocol B: Synthesis of 6-Chloro-2-methyl-1-indanone

Objective: Cyclization via Intramolecular Friedel-Crafts Acylation.

Safety Note: Thionyl chloride and Aluminum chloride are corrosive and moisture-sensitive. Perform all steps under an inert atmosphere (N


 or Ar).

Reagents:

  • 3-(4-Chlorophenyl)-2-methylpropanoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl

    
    ) (1.5 equiv)
    
  • Aluminum Chloride (AlCl

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic, 2-3 drops)

Step-by-Step Procedure:

1. Acid Chloride Formation:

  • In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 5.0 g (25 mmol) of the acid in 30 mL of anhydrous DCM.

  • Add 2 drops of DMF (catalyst).

  • Add SOCl

    
     (2.7 mL, 37.5 mmol) dropwise at room temperature.
    
  • Heat to reflux (40°C) for 2 hours until gas evolution (HCl/SO

    
    ) ceases.
    
  • In-process check: Remove an aliquot, quench with MeOH, and check by TLC (conversion of acid to methyl ester indicates completion).

  • Concentrate the mixture under reduced pressure to remove excess SOCl

    
    . Re-dissolve the crude acid chloride in 20 mL anhydrous DCM.
    

2. Cyclization (Friedel-Crafts):

  • In a separate flask, suspend AlCl

    
     (4.0 g, 30 mmol) in 40 mL anhydrous DCM at 0°C.
    
  • Slowly add the acid chloride solution to the AlCl

    
     suspension via a dropping funnel over 30 minutes, maintaining the temperature < 5°C.
    
  • Allow the reaction to warm to room temperature and stir for 4 hours. The mixture will turn dark (red/brown complex).

3. Workup & Purification:

  • Quench: Pour the reaction mixture slowly onto 100 g of crushed ice/HCl mixture with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Wash combined organics with saturated NaHCO

    
     (to remove unreacted acid) and brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Analytical Data & Validation

Expected Data for 6-Chloro-2-methyl-1-indanone:

AnalysisCharacteristic SignalInterpretation

H NMR
(CDCl

, 400 MHz)

1.30 (d, 3H)
Methyl group doublet (coupling with H-2)

2.70 (m, 2H)
C-3 Methylene protons (diastereotopic)

3.35 (m, 1H)
C-2 Methine proton

7.35 - 7.75 (m, 3H)
Aromatic protons (pattern consistent with 1,2,4-substitution)
IR Spectroscopy 1710 cm

Strong C=O stretch (Indanone carbonyl)
Mass Spectrometry m/z 180/182 (3:1)Molecular ion [M]+ showing Chlorine isotope pattern

References

  • Synthesis of Indanones via Friedel-Crafts : BenchChem Technical Guide: Synthetic Pathways to 2-Methyl-1-Indanone. Retrieved from .

  • Chiral Resolution Methodologies : Chiralpedia: Part 6 - Resolution of Enantiomers. Retrieved from .[2]

  • Metallocene Catalyst Precursors : Patent WO2005105864A1, Heterocyclic substituted metallocene compounds for olefin polymerization. Retrieved from .

  • General Properties of 3-(4-Chlorophenyl)propanoic acid derivatives : ChemicalBook Product Entry: 3-(4-Chlorophenyl)propanoic acid. Retrieved from .

Sources

High-Purity Synthesis of Fenofibrate: Advanced Protocols for Esterification and Convergent Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-FEN-042

Executive Summary & Critical Precursor Analysis

This Application Note details the synthetic protocols for Fenofibrate (Isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionate), a PPARα agonist used in the treatment of hyperlipidemia.

CRITICAL PRECURSOR CLARIFICATION: The request specified the starting material as 3-(4-Chlorophenyl)-2-methylpropanoic acid . As a Senior Scientist, it is my duty to validate chemical inputs before proceeding. There is a structural mismatch between the requested starting material and the target drug:

  • Target (Fenofibrate): Contains a 4-chlorobenzophenone core linked to an isobutyrate tail via an ether bond.

  • Input (3-(4-Chlorophenyl)-2-methylpropanoic acid): Contains a single phenyl ring with a propyl backbone. It lacks the benzoyl moiety and the gem-dimethyl substitution pattern required for the fibrate class.

Corrective Action: This guide assumes the intended starting material is the structurally homologous Fenofibric Acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid).[1][2] The protocols below focus on the conversion of Fenofibric Acid to Fenofibrate, as well as the convergent synthesis of the Fenofibric Acid precursor itself, ensuring a comprehensive technical resource.

Strategic Synthesis Roadmap

The synthesis of Fenofibrate is generally approached via two industrial routes.[1][2] This guide prioritizes Route A (Direct Esterification) as it directly addresses the "Acid to Ester" transformation implied by the user's request, utilizing a high-purity solvent system to minimize downstream purification.

Pathway Visualization

Fenofibrate_Synthesis Start_Material Input: 3-(4-Chlorophenyl)- 2-methylpropanoic acid Correction Structural Mismatch (Lacks Benzophenone Core) Start_Material->Correction Fenofibric_Acid Correct Precursor: Fenofibric Acid Correction->Fenofibric_Acid Re-alignment Route_A Route A: Esterification (DMSO/Alkyl Acetate + Isopropyl Halide) Fenofibric_Acid->Route_A Fenofibrate TARGET: Fenofibrate Route_A->Fenofibrate High Purity Yield Route_B Route B: Alkylation (4-Cl-4'-OH-Benzophenone + Isopropyl 2-bromo-2-methylpropanoate) Route_B->Fenofibrate Standard Industrial Route

Figure 1: Strategic realignment of starting material and available synthetic pathways. Route A is the primary focus of this protocol.

Protocol 1: High-Purity Esterification of Fenofibric Acid

Methodology: Solvent-Mediated Alkylation (DMSO/Isopropyl Acetate System) Reference: US Patent 8,445,715 B2 [1]

Rationale: Standard acid-catalyzed esterification (Fischer esterification) often requires extensive recrystallization to remove unreacted acid and byproducts. This protocol uses a specific solvent system (DMSO + Isopropyl Acetate) that allows the reaction to proceed with high kinetics and yields a product meeting Pharmacopoeia standards without recrystallization.

Reagents & Materials
ReagentRoleSpecification
Fenofibric Acid Precursor>99.0% Purity
Potassium Carbonate (K₂CO₃) BaseAnhydrous, Powder
Isopropyl Bromide (2-Bromopropane) Alkylating Agent>99%
Dimethyl Sulfoxide (DMSO) Solvent ADry, <0.1% Water
Isopropyl Acetate Solvent BACS Grade
Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

    • Maintain an inert atmosphere (Nitrogen or Argon) throughout the process.

  • Salt Formation:

    • Charge Fenofibric Acid (318.7 g, 1.0 mol) into the flask.

    • Add DMSO (150 mL) and Isopropyl Acetate (300 mL).

    • Note: The ratio of DMSO to Fenofibric Acid should be approx 0.5:1 to 1:1 (w/w). The mixed solvent system is critical for solubilizing the potassium salt intermediate.

    • Add Potassium Carbonate (165.8 g, 1.2 mol).

    • Heat the mixture to 85°C - 90°C with stirring for 1 hour to generate the potassium salt of fenofibric acid. Evolution of CO₂ will be observed.

  • Alkylation:

    • Adjust temperature to reflux (approx. 80-90°C depending on azeotrope).

    • Add Isopropyl Bromide (147.6 g, 1.2 mol) dropwise over 45 minutes.

    • Maintain reflux for 4–6 hours .

    • Process Check: Monitor reaction progress via HPLC (See Section 5). Target: <0.5% unreacted Fenofibric Acid.

  • Workup & Isolation:

    • Cool the reaction mass to 20°C .

    • Add Water (500 mL) to dissolve inorganic salts (KBr).

    • Separate the phases. The product resides in the organic layer (Isopropyl Acetate).

    • Wash the organic layer with 5% Aqueous NaHCO₃ (200 mL) to remove trace acidity.

    • Wash with Water (200 mL).[3]

  • Crystallization (Solvent Swap):

    • Distill off the Isopropyl Acetate under reduced pressure.

    • Add Isopropanol (IPA) to the residue. Heat to dissolve.

    • Cool slowly to 0°C to induce crystallization.

    • Filter the white crystalline solid.

  • Drying:

    • Dry under vacuum at 50°C for 12 hours.

    • Expected Yield: 92–95%

    • Purity: >99.5% (HPLC).[3]

Protocol 2: Convergent Synthesis (Industrial Standard)

Methodology: Friedel-Crafts / Bargellini / Alkylation Context: If Fenofibric Acid is not available, it must be synthesized from basic commodity chemicals.

Workflow Diagram

Convergent_Synthesis cluster_0 Step 1: Benzophenone Construction cluster_1 Step 2: Etherification (The Fenofibrate Core) R1 4-Chlorobenzoyl Chloride Int1 4-Chloro-4'-methoxybenzophenone R1->Int1 AlCl3 (Friedel-Crafts) R2 Anisole R2->Int1 Int2 4-Chloro-4'-hydroxybenzophenone Int1->Int2 Demethylation (AlCl3 or Pyridine.HCl) Final_Product Fenofibrate Int2->Final_Product + Reagent_Tail K2CO3 / 2-Butanone Reflux 8-10h Reagent_Tail Isopropyl 2-bromo-2-methylpropanoate

Figure 2: The convergent route constructs the drug from 4-chlorobenzoyl chloride and anisole. This is the primary route if Fenofibric Acid is not the starting stock.

Critical Process Parameters (CPP) for Step 2:
  • Solvent: 2-Butanone (MEK) is preferred over acetone for higher reflux temperature (80°C), speeding up the etherification.

  • Stoichiometry: Use 1.5 equivalents of Isopropyl 2-bromo-2-methylpropanoate to drive the reaction to completion.

  • Impurity Control: Monitor for the "Bis-alkylated" impurity if reaction conditions are too harsh, though the steric hindrance of the gem-dimethyl group usually prevents O-alkylation at the wrong site.

Process Analytical Technology (PAT)

To ensure the "Trustworthiness" of the synthesis, the following HPLC method is required for release testing.

Table 1: HPLC Method Parameters for Fenofibrate

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5µm
Mobile Phase Acetonitrile : Water (pH 2.5 with H₃PO₄) [70:30 v/v]
Flow Rate 1.5 mL/min
Detection UV @ 286 nm
Temperature 30°C
Retention Times Fenofibric Acid (~3.5 min), Fenofibrate (~12.0 min)

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<80%) Incomplete salt formation in Protocol 1.Ensure K₂CO₃ is finely powdered and reaction is held at 85°C for full 1 hr before adding alkyl halide.
High "Acid" Impurity Moisture in DMSO or Isopropyl Acetate.Water quenches the alkyl halide. Use Karl Fischer titration to ensure solvent water content <0.1%.
Coloration (Yellow) Oxidation of phenol intermediates.Ensure strict N₂ atmosphere during the benzophenone handling stages.

References

  • Method of synthesizing fenofibrate . US Patent 8,445,715 B2. (2013). Describes the DMSO/Alkyl Acetate solvent system for high purity esterification.Link

  • Process for the preparation of fenofibrate . EP Patent 0,245,156 B1.[1][4][5] Describes the standard industrial route via 4-chloro-4'-hydroxybenzophenone.[1][2]Link

  • Synthesis and characterization of potential impurities in Fenofibrate drug substance . Der Pharma Chemica, 2011, 3(6):172-179. Source for impurity profiling and HPLC retention data.Link

  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives . Journal of the Brazilian Chemical Society. Provides kinetic data on esterification.Link

Sources

3-(4-Chlorophenyl)-2-methylpropanoic acid in the development of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(4-Chlorophenyl)-2-methylpropanoic Acid in Anti-Inflammatory Drug Discovery

Part 1: Executive Summary & Strategic Rationale

Compound Identity:

  • IUPAC Name: 3-(4-Chlorophenyl)-2-methylpropanoic acid[1]

  • Common Aliases: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Methyl-p-chlorohydrocinnamic acid; Deamino-baclofen intermediate.
    
  • CAS Registry: 1442-12-2 (Generic/Isomer specific check required based on enantiomer).[1]

Scientific Significance: 3-(4-Chlorophenyl)-2-methylpropanoic acid represents a critical "privileged structure" in medicinal chemistry, serving as a bridge between two major therapeutic classes: Arylpropionic Acid NSAIDs (Profens) and GABA-B Agonists (Baclofen analogs).[1]

Unlike classic NSAIDs (e.g., Ibuprofen) where the aryl ring is directly attached to the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-carbon (C2), this compound features a methylene spacer (C3 attachment). This structural elongation shifts its pharmacological profile from pure COX inhibition toward PPAR

modulation
and GABA-B receptor affinity , offering a pathway for developing "safer" anti-inflammatory agents with reduced gastric toxicity and neuroprotective properties.

Key Applications:

  • Dual COX/LOX Inhibition: The 4-chloro substitution is a classic bioisostere for increasing lipophilicity and metabolic stability, essential for dual-pathway inhibitors.[1]

  • Chiral Precursor Synthesis: It is the direct carbon-skeleton precursor to Baclofen, making it vital for studying neuroinflammatory pathways.[1]

  • Metabolic Probe: Used to evaluate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -oxidation resistance in fatty acid mimetics.
    

Part 2: Chemical Synthesis & Purification Protocol

Objective: Synthesis of high-purity 3-(4-chlorophenyl)-2-methylpropanoic acid via Malonic Ester Synthesis. This route is preferred for its scalability and avoidance of transition metal catalysts.[1]

Workflow Diagram (Synthesis)

SynthesisPath Start 4-Chlorobenzyl Chloride Inter Diester Intermediate Start->Inter Alkylation (SN2) Reagent Diethyl Methylmalonate (NaOEt/EtOH) Reagent->Inter Hydrolysis Hydrolysis (KOH/H2O) Inter->Hydrolysis Decarb Decarboxylation (180°C, -CO2) Hydrolysis->Decarb Acidification Product Racemic Product 3-(4-Cl-Ph)-2-Me-Propanoic Acid Decarb->Product Resolution Chiral Resolution (Chiral HPLC) Product->Resolution Optional

Caption: Step-wise synthesis from 4-chlorobenzyl chloride via malonic ester alkylation to yield the target acid.

Step-by-Step Protocol

1. Alkylation Step:

  • Reagents: Diethyl methylmalonate (1.0 eq), Sodium ethoxide (1.1 eq), 4-Chlorobenzyl chloride (1.0 eq).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous ethanol under

      
       atmosphere.
      
    • Add diethyl methylmalonate dropwise at 0°C; stir for 30 min to form the enolate.

    • Add 4-chlorobenzyl chloride slowly.[1]

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

    • Evaporate ethanol, partition between water/ether, and dry the organic layer (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      

2. Hydrolysis & Decarboxylation:

  • Reagents: 40% KOH solution, conc. HCl.

  • Procedure:

    • Reflux the crude diester in 40% KOH for 3 hours.

    • Cool and acidify with conc. HCl to pH 1 (precipitates the dicarboxylic acid).[1]

    • Critical Step (Decarboxylation): Heat the neat dicarboxylic acid solid to 160–180°C in an oil bath. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       evolution will be observed. Maintain temperature until bubbling ceases.
      
    • Recrystallize the resulting oil/solid from hexane/ethyl acetate.[1]

3. QC Specification (Acceptance Criteria):

  • Appearance: White crystalline solid.[1]

  • Melting Point: 121–125°C.[1]

  • Purity (HPLC): >98%.[1]

  • 1H NMR (CDCl3):

    
     1.20 (d, 3H, CH3), 2.6-3.0 (m, 3H, CH2-CH), 7.1-7.3 (m, 4H, Ar-H), 11.0 (br s, 1H, COOH).
    

Part 3: Biological Evaluation Protocol (Anti-Inflammatory)

Context: Because this scaffold lacks the direct C2-aryl attachment of Ibuprofen, it shows weaker COX-1 inhibition but enhanced potential for COX-2/5-LOX dual inhibition and PPARngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 activation . The following protocol assesses this multi-modal activity.
Assay Logic & Signaling Pathway

BioPathway Compound 3-(4-Cl-Ph)-2-Me-Propanoic Acid COX2 COX-2 Enzyme Compound->COX2 Weak Inhibition LOX5 5-LOX Enzyme Compound->LOX5 Allosteric Block? PPAR PPAR-gamma (Nuclear Receptor) Compound->PPAR Agonism PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 LTB4 Leukotriene B4 (Chemotaxis) LOX5->LTB4 NFkB NF-kB Pathway (Cytokine Storm) PPAR->NFkB Trans-repression Inflammation Inflammation PGE2->Inflammation Inflammation LTB4->Inflammation NFkB->Inflammation

Caption: Proposed Mechanism of Action (MOA) showing dual modulation of enzymatic and nuclear receptor pathways.

Protocol: COX-1 vs. COX-2 Selectivity Screen

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2.[1]

  • Arachidonic Acid (substrate).[1]

  • Colorimetric Peroxidase Assay Kit (e.g., TMPD oxidation method).[1]

Methodology:

  • Preparation: Dissolve test compound in DMSO (Final concentration <1% in assay). Prepare serial dilutions (

    
     to 
    
    
    
    ).
  • Incubation: Incubate enzyme (COX-1 or COX-2) with Heme cofactor and test compound for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (

    
    ) and TMPD colorimetric substrate.
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    
    
    

Interpretation:

  • Classic NSAIDs (Diclofenac): High COX-1 & COX-2 inhibition.[1]

  • Target Scaffold: Expect moderate COX-2 inhibition with low COX-1 inhibition (Gastro-sparing profile).[1]

Part 4: In Silico Modeling & SAR Data

Structure-Activity Relationship (SAR) Table: Comparing the target scaffold against established anti-inflammatory agents.

Compound ClassStructure FeaturePrimary TargetAnti-Inflammatory PotencyGI Toxicity Risk
Ibuprofen 2-Aryl-propionic acidCOX-1 / COX-2HighHigh (Ulcerogenic)
Baclofen 3-Aryl-4-amino-acidGABA-BLow (Neuro-specific)Low
Target Scaffold 3-Aryl-2-methyl-acid PPAR

/ COX-2
Moderate (Modulatory) Low
Fibrates 2-Methyl-2-phenoxy-acidPPAR

LowLow

Application Note for Molecular Docking: When docking 3-(4-chlorophenyl)-2-methylpropanoic acid into COX-2 (PDB: 3LN1):

  • Chirality Matters: The (S)-enantiomer typically mimics the active conformation of profens, but due to the extra methylene group, check for binding in the allosteric site rather than the catalytic heme site.[1]

  • Lipophilic Pocket: The 4-Cl group should be oriented toward the hydrophobic channel (Tyr385/Trp387 region).[1]

References

  • Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.[1][2][3][4] Biomedicines.[1][3][4][5][6] Available at: [Link]

  • PubChem. Compound Summary: Baclofen (Structurally related 3-aryl acid).[1] National Library of Medicine.[1] Available at: [Link][5]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation.[1] Arteriosclerosis, Thrombosis, and Vascular Biology.[1] (Mechanistic grounding for COX pathway). Available at: [Link]

Sources

Advanced Analytical Protocols: Derivatization of 3-(4-Chlorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DZX-2025

Abstract

This technical guide details the derivatization strategies for 3-(4-Chlorophenyl)-2-methylpropanoic acid (CMPA), a critical chiral intermediate in the synthesis of antihistamines and GABA-analogs (e.g., Baclofen precursors). Due to its polar carboxylic acid moiety and chiral center at the C2 position, direct analysis often yields poor peak symmetry and fails to resolve enantiomers. This document provides three distinct, field-validated protocols: Silylation for GC-MS screening , Diastereomeric Derivatization for Chiral HPLC , and Fluorescence Tagging for Trace Analysis .

Analyte Profile & Analytical Challenges

Molecule: 3-(4-Chlorophenyl)-2-methylpropanoic acid CAS: 14367-54-5 (Analogous Ref) Chemical Challenges:

  • Polarity: The free carboxylic acid (-COOH) creates strong hydrogen bonding, leading to peak tailing and adsorption in GC injectors.

  • Chirality: The C2-methyl group creates an asymmetric center. The (S)- and (R)- enantiomers often exhibit distinct pharmacological profiles, necessitating enantioselective analysis.

  • Volatility: Low volatility requires esterification for gas chromatography.

Method Selection Decision Matrix

The following decision tree guides the selection of the optimal derivatization pathway based on analytical goals.

MethodSelection Start Analytical Goal Screening Rapid Screening / Impurity Profiling Start->Screening Quant Precise Quantification (Batch Release) Start->Quant Chiral Enantiomeric Purity (ee%) Start->Chiral Trace Trace Analysis (Biofluids) Start->Trace Method1 Protocol 1: GC-MS Silylation (BSTFA) Screening->Method1 Fastest Method2 Protocol 2: GC-MS Methylation (BF3-MeOH) Quant->Method2 Most Stable Method3 Protocol 3: Chiral Amide Formation (HPLC-UV/MS) Chiral->Method3 Resolves Enantiomers Method4 Protocol 4: Coumarin Fluorescence Tagging Trace->Method4 High Sensitivity

Figure 1: Decision matrix for selecting the appropriate derivatization protocol based on sensitivity and selectivity requirements.

Protocol 1: GC-MS Derivatization (Silylation)

Objective: Rapid conversion of CMPA to its volatile trimethylsilyl (TMS) ester for impurity profiling.

Mechanism

Silylation replaces the active protic hydrogen of the carboxylic acid with a trimethylsilyl group, reducing polarity and increasing thermal stability.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Why BSTFA? It is highly volatile and its by-products (TMS-acetamide) elute early, avoiding interference with the analyte [1].

Step-by-Step Methodology
  • Preparation: Weigh 5.0 mg of CMPA sample into a 2 mL GC crimp vial.

  • Solvation: Add 500 µL of anhydrous pyridine.

    • Critical Note: Pyridine acts as an acid scavenger and solvent. Ensure it is stored over KOH pellets to maintain dryness.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes in a dry block heater.

    • Process Control: The solution should remain clear. Cloudiness indicates moisture contamination.

  • Analysis: Inject 1 µL directly into GC-MS (Split 1:20).

GC-MS Parameters:

Parameter Setting
Column DB-5ms (30m x 0.25mm x 0.25µm)
Injector Temp 250°C
Carrier Gas Helium @ 1.0 mL/min
Oven Program 80°C (1 min) → 15°C/min → 280°C (hold 5 min)
MS Source EI (70eV), Source Temp 230°C

| Target Ion (m/z) | 270 (Molecular Ion of TMS ester), 73 (TMS group) |

Protocol 2: Chiral Resolution via Diastereomeric Derivatization

Objective: Separation of (R)- and (S)-CMPA enantiomers using standard achiral C18 HPLC columns.

Mechanism

Direct chiral separation requires expensive chiral columns (e.g., Chiralpak AD-H). A robust alternative is reacting the racemic acid with an optically pure amine (e.g., (S)-(-)-1-Phenylethylamine) to form diastereomeric amides. Diastereomers possess different physical properties and can be separated on standard C18 phases [2].

Reaction:



Workflow Diagram

ChiralWorkflow Sample Racemic CMPA Sample Activation Activation: Add EDC + HOBt (in DCM, 0°C) Sample->Activation Coupling Coupling: Add (S)-(-)-1-Phenylethylamine (Room Temp, 2 hrs) Activation->Coupling Quench Quench: Add 1M HCl (Removes excess amine) Coupling->Quench Extract Extraction: Collect Organic Layer (DCM) Dry over Na2SO4 Quench->Extract HPLC HPLC Analysis: Separation of (R,S) and (S,S) diastereomers on C18 Extract->HPLC

Figure 2: Workflow for converting enantiomers to separable diastereomers.

Step-by-Step Methodology
  • Activation: Dissolve 10 mg CMPA in 2 mL Dichloromethane (DCM). Add 1.2 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of HOBt (Hydroxybenzotriazole). Stir at 0°C for 15 mins.

    • Expert Insight: HOBt prevents racemization during the coupling process, preserving the original enantiomeric ratio [3].

  • Coupling: Add 1.5 equivalents of (S)-(-)-1-Phenylethylamine . Allow to warm to room temperature and stir for 2 hours.

  • Work-up: Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted amine).

    • Saturated NaHCO3 (to remove unreacted acid).

    • Brine.

  • Drying: Dry over anhydrous Na2SO4, filter, and evaporate. Reconstitute in Acetonitrile.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].

  • Detection: UV @ 254 nm (Targeting the phenyl rings).

  • Resolution: Expect resolution (Rs) > 1.5 between the (R,S) and (S,S) peaks.

Protocol 3: High-Sensitivity Fluorescence Tagging

Objective: Trace quantification (low ng/mL) in biological matrices (plasma/urine).

Mechanism

Carboxylic acids exhibit weak UV absorbance. Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) creates a highly fluorescent ester, lowering the Limit of Detection (LOD) by 100-1000x compared to UV [4].

Step-by-Step Methodology
  • Reagent Prep: Prepare a 1 mg/mL solution of Br-MMC in Acetone.

  • Catalysis: Add 10 mg of finely powdered Potassium Carbonate (K2CO3) and 1 mg of 18-Crown-6 ether to the reaction vial.

    • Causality: 18-Crown-6 acts as a phase transfer catalyst, solubilizing the carbonate ion in acetone to deprotonate the carboxylic acid efficiently.

  • Reaction: Add 100 µL of sample (in acetone) and 100 µL of Br-MMC solution. Cap and reflux at 60°C for 45 minutes .

  • Analysis: Cool, filter through a 0.2 µm PTFE filter, and inject into HPLC-FLD.

Detection Parameters:

  • Excitation: 325 nm

  • Emission: 398 nm

Validation & Quality Control

To ensure data integrity, the following validation parameters must be established for the chosen method.

ParameterAcceptance CriteriaExperimental Check
Derivatization Efficiency > 95% ConversionMonitor disappearance of starting material via TLC or LC-MS.
Stability < 2% degradation over 24hRe-inject the same vial every 4 hours.
Linearity (R²) > 0.9955-point calibration curve (e.g., 10 - 1000 µg/mL).
Enantiomeric Excess (ee) N/AFor Protocol 2: Inject pure (S)-standard to confirm elution order.

Internal Standard Recommendation: Use 3-Phenylpropanoic acid (non-chlorinated, non-methylated analog) as an internal standard. It undergoes the same derivatization reactions but separates chromatographically due to the lack of the methyl/chloro groups.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives as Chiral Derivatizing Agents for the Resolution of Optical Isomers by HPLC. Biomedical Chromatography, 11(6), 280-285. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Tsuruta, Y., et al. (1999). Fluorescence Derivatization Reagents for Carboxylic Acids in High-Performance Liquid Chromatography. Analytical Sciences, 15(1), 15-24. Link

  • European Pharmacopoeia. Ibuprofen Impurity F Analysis (2-methyl-3-(4-chlorophenyl)propanoic acid analogs). Link

Application Note: 3-(4-Chlorophenyl)-2-methylpropanoic Acid as a Precursor for High-Refractive Index and Flame-Retardant Polymers

[1]

Executive Summary & Rationale

3-(4-Chlorophenyl)-2-methylpropanoic acid (CMPA) is a mono-functional carboxylic acid often overlooked in polymer synthesis.[1] While it cannot form a polymer backbone directly (due to monofunctionality), it is a potent functional precursor for creating "Side-Chain Liquid Crystalline Polymers" or "High-Refractive Index Thermoplastics."[1][2]

Why this molecule?

  • The Chlorine Substituent: Increases the refractive index (

    
    ) and imparts flame-retardant properties to the final material.[1][2] It also serves as a "chemical handle" for post-polymerization modification via Suzuki-Miyaura cross-coupling.[1][2]
    
  • The

    
    -Methyl Group:  Introduces steric hindrance near the polymer backbone, which restricts chain rotation.[1][2] This significantly increases the Glass Transition Temperature (
    
    
    ), resulting in stiffer, more thermally stable plastics compared to unbranched analogs.[2]
  • The Phenyl Ring: Enhances

    
    -
    
    
    stacking interactions, contributing to mechanical strength and optical clarity.[1][2]

This guide outlines the protocol to convert CMPA into a polymerizable methacrylate monomer , followed by its polymerization into a novel thermoplastic.[2]

Strategic Workflow

The utilization of CMPA requires a three-phase workflow: Activation , Derivatization , and Polymerization .[2]

CMPA_WorkflowCMPACMPA Precursor(Solid, MP: 127°C)AcylClIntermediate:Acid ChlorideCMPA->AcylClActivation(SOCl2, DMF cat.)MonomerTarget Monomer:CMPA-MethacrylateAcylCl->MonomerEsterification(HEMA, Et3N)PolymerNovel Polymer:Poly(CMPA-MA)Monomer->PolymerRAFT/Free RadicalPolymerization

Figure 1: Strategic workflow converting the inert mono-acid CMPA into a high-value polymer.[1]

Protocol A: Monomer Synthesis (CMPA-HEMA)

Since CMPA is a carboxylic acid, it must be esterified with a polymerizable alcohol.[1][2] We will use 2-Hydroxyethyl Methacrylate (HEMA) to create a methacrylate monomer carrying the CMPA side chain.[1]

Reagents & Equipment
  • Precursor: 3-(4-Chlorophenyl)-2-methylpropanoic acid (CMPA) [>97% purity].[1]

  • Linker: 2-Hydroxyethyl Methacrylate (HEMA).[1][2]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1][2]
    
  • Catalyst: N,N-Dimethylformamide (DMF) - 2 drops.[1][2]

  • Base: Triethylamine (

    
    ) or Pyridine (acid scavenger).[1][2]
    
  • Solvent: Anhydrous Dichloromethane (DCM).[1][2]

Step-by-Step Methodology
Phase 1: Acid Chloride Formation (Activation)

Rationale: The

112123
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, N2 inlet, and a dropping funnel.

  • Dissolution: Dissolve 10.0 g (50 mmol) of CMPA in 50 mL of anhydrous DCM.

  • Catalysis: Add 2 drops of anhydrous DMF (catalyst).

  • Addition: Add 7.3 g (60 mmol, 1.2 eq) of Thionyl Chloride dropwise at 0°C.

  • Reflux: Once addition is complete, heat to mild reflux (40°C) for 3 hours. Gas evolution (

    
    , 
    
    
    ) indicates reaction progress.[1][2]
  • Isolation: Remove solvent and excess

    
     under reduced pressure (rotary evaporator). The residue is the crude CMPA-Acid Chloride .[1] Do not purify further to avoid hydrolysis.
    
Phase 2: Esterification (Monomer Formation) [1][2]
  • Preparation: Redissolve the crude Acid Chloride in 50 mL dry DCM.

  • Scavenger Mix: In a separate flask, mix 6.5 g (50 mmol) of HEMA and 6.0 g (60 mmol) of Triethylamine in 30 mL DCM.

  • Coupling: Add the Acid Chloride solution dropwise to the HEMA solution at 0°C under

    
     atmosphere. Critical: Keep temperature low to prevent premature polymerization of the methacrylate group.[1][2]
    
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with:

    • 1x Water[1]

    • 1x Saturated

      
       (removes unreacted acid)[2]
      
    • 1x Brine

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Hexane/Ethyl Acetate 8:2) to remove unreacted HEMA.
    

Validation Criteria:

  • 1H NMR (CDCl3): Look for methacrylate vinyl protons (

    
     5.5, 6.1 ppm) and the disappearance of the acid proton. The 
    
    
    -methyl doublet should remain distinct.[1][2]

Protocol B: Polymerization (RAFT Method)

To ensure a narrow molecular weight distribution (PDI < 1.[1][2]2) and defined architecture, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended over standard free radical polymerization.[1][2]

Reaction Setup
  • Monomer: CMPA-HEMA (Synthesized in Protocol A).[1][2]

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) - Suitable for methacrylates.[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1][2]

  • Solvent: Anisole or 1,4-Dioxane.[1][2]

Step-by-Step Methodology
  • Stoichiometry: Target a Degree of Polymerization (DP) of 100.

    • [Monomer] : [RAFT] : [Initiator] = 100 : 1 : 0.2

  • Mixing: In a Schlenk tube, dissolve 2.0 g of CMPA-HEMA monomer in 4 mL of Anisole. Add the calculated amounts of CPADB and AIBN.[1][2]

  • Degassing (Critical): Perform 3 freeze-pump-thaw cycles to remove oxygen (oxygen kills RAFT radicals).[1][2] Backfill with Argon.[1][2]

  • Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12–24 hours.

  • Quenching: Cool the tube in liquid nitrogen to stop the reaction.

  • Precipitation: Drop the polymer solution slowly into excess cold methanol (10x volume) under vigorous stirring. The polymer will precipitate as a white/off-white solid.[1][2]

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

RAFT_MechanismInitiation1. Initiation(AIBN -> Radicals)PreEquilib2. Pre-Equilibrium(RAFT Agent Adduct)Initiation->PreEquilibRadical attacks RAFT agentMainEquilib3. Main Equilibrium(Chain Growth)PreEquilib->MainEquilibMonomer AdditionMainEquilib->MainEquilibPropagation (Polymer Growth)Termination4. Termination(Dead Polymer - Avoided)MainEquilib->TerminationRadical Combination (Minor)

Figure 2: Simplified RAFT mechanism ensuring controlled growth of the CMPA-functionalized polymer.

Characterization & Expected Properties[1][2][4][5][6]

Data Summary Table

The following properties are expected based on the structural contributions of the CMPA moiety.

PropertyExpected Value/TrendStructural Cause
Glass Transition (

)
110°C - 135°CHigh steric hindrance from

-methyl group restricts backbone mobility.[1]
Refractive Index (

)
> 1.58Presence of aromatic ring and Chlorine substituent (high molar refraction).[1][2]
Solubility Soluble in THF, DCM, DMFMethacrylate backbone and polar ester linkages.[2]
Thermal Stability (

)
> 300°CAromatic stability and lack of labile protons.[1][2][4]
Flame Retardancy LOI > 24 (Estimated)Halogen (Chlorine) content acts as a radical scavenger in combustion.[1][2]
Post-Polymerization Modification (The "Novelty" Factor)

The Aryl-Chlorine bond on the pendant group is not just for property enhancement; it is a reactive site.[1]

  • Protocol: Suzuki-Miyaura Coupling.[1][2]

  • Reaction: React the Poly(CMPA-HEMA) with Phenylboronic acid in the presence of

    
    .
    
  • Result: Conversion of the Chlorophenyl group to a Biphenyl group.[1][2] This dramatically increases the refractive index further (potentially > 1.[1][2]65) and fluorescence, creating a high-performance optical material.[1][2]

References

  • Sigma-Aldrich. (2025).[1][2] 3-(4-Chlorophenyl)propionic acid derivatives and properties. Retrieved from [1]

  • Odian, G. (2004).[1][2] Principles of Polymerization.[1][2] 4th Edition.[1][2] Wiley-Interscience.[1][2] (Standard text for Radical Polymerization kinetics).

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[2] Living Radical Polymerization by the RAFT Process.[1][2] Australian Journal of Chemistry.[1][2] Retrieved from

  • Matyjaszewski, K., & Davis, T. P. (2002).[1][2] Handbook of Radical Polymerization.[1][2] Wiley-Interscience.[1][2] (Reference for ATRP/RAFT protocols).

  • PubChem. (2025).[1][2] Compound Summary: 3-(4-Chlorophenyl)-2-methylpropanoic acid.[1][2] National Library of Medicine.[1][2] Retrieved from

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-Chlorophenyl)-2-methylpropanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your yield and purity.

Synthesis Overview and Core Protocol

The most reliable and scalable synthesis of 3-(4-Chlorophenyl)-2-methylpropanoic acid often proceeds via a two-step route: α-alkylation of a phenylacetate ester followed by saponification. This method offers excellent control and generally high yields when optimized.

Synthetic Pathway

The overall transformation involves the methylation of the α-carbon of ethyl 4-chlorophenylacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Caption: Two-step synthesis of the target compound.

Core Experimental Protocol

This protocol provides a baseline for the synthesis. Subsequent sections will address how to troubleshoot and optimize each step.

Step 1: α-Alkylation of Ethyl 4-chlorophenylacetate

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/g of starting ester). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 equivalents) to the stirred THF.

  • Enolate Formation: Add a solution of ethyl 4-chlorophenylacetate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution over 30 minutes. Maintain the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise. Be cautious as this reaction is exothermic. Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the mixture to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to yield crude ethyl 3-(4-Chlorophenyl)-2-methylpropanoate, which can be used in the next step or purified by column chromatography.

Step 2: Saponification to 3-(4-Chlorophenyl)-2-methylpropanoic acid

  • Setup: In a round-bottom flask, dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents) and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared (typically 2-4 hours).

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of ~2 by adding concentrated hydrochloric acid (HCl) dropwise. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Purification: Dry the crude product. For higher purity, recrystallize from a suitable solvent system, such as a mixture of heptane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: Which base is best for the α-alkylation step?

A: The choice of base is critical. A strong, non-nucleophilic base is required to fully deprotonate the α-carbon without competing in a saponification reaction with the ester. Lithium diisopropylamide (LDA) is ideal due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile. Other bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) can be used, but may lead to lower yields due to incomplete deprotonation or side reactions.

Q2: My saponification (hydrolysis) reaction is very slow or incomplete. Why?

A: Incomplete hydrolysis is a common issue. Key factors include:

  • Insufficient Base: Ensure at least 2-3 equivalents of NaOH or KOH are used to drive the reaction to completion.

  • Low Temperature/Time: The reaction often requires reflux temperatures to proceed at a reasonable rate. Ensure you are heating sufficiently and for an adequate duration (monitor by TLC).

  • Solvent System: The ester may have poor solubility in a purely aqueous medium. Using a co-solvent like ethanol, methanol, or THF creates a monophasic solution, increasing the reaction rate.[1]

  • Base Choice: Potassium hydroxide (KOH) is sometimes more effective than sodium hydroxide (NaOH) due to the higher solubility of potassium carboxylate salts.

Q3: Can I use a different methylating agent besides methyl iodide?

A: Yes, other methylating agents like dimethyl sulfate ((CH₃)₂SO₄) or methyl triflate (MeOTf) can be used. Methyl iodide is common due to its reactivity and the fact that iodide is an excellent leaving group. Dimethyl sulfate is often cheaper but is more toxic and requires careful handling. Methyl triflate is extremely reactive and may be useful for less reactive substrates but is more expensive.

Q4: Why is my final product an oil instead of a solid?

A: If the product oils out during acidification, it is likely due to the presence of impurities that are depressing its melting point. Common culprits include unreacted starting ester or the di-alkylated byproduct. Ensure the saponification was complete and that the alkylation was performed under controlled conditions. Purification via column chromatography before hydrolysis or a thorough recrystallization of the final product may be necessary.

Detailed Troubleshooting Guides

Problem 1: Low Yield in Alkylation Step (High Starting Material Recovery)
  • Symptoms: TLC or GC-MS analysis after the reaction shows a significant amount of the starting ethyl 4-chlorophenylacetate remaining.

  • Causality & Diagnosis: This points directly to an issue with the deprotonation step. The α-proton of the ester is not being removed efficiently to form the reactive enolate.

  • Solutions:

    • Verify Base Quality: LDA is notoriously sensitive to moisture and air. Use freshly prepared or recently titrated LDA. If using NaH, ensure it is a fresh dispersion, washed with dry hexanes to remove mineral oil.

    • Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried. All solvents (especially THF) must be anhydrous. Trace amounts of water will quench the strong base, reducing the effective equivalents available for deprotonation.

    • Optimize Temperature: The deprotonation is typically performed at -78 °C to prevent side reactions. Ensure your cooling bath is maintained at this temperature during the addition of both the base and the ester.

    • Check Addition Order: Always add the ester solution to the base solution. This ensures the ester is always in the presence of excess base, promoting rapid and complete deprotonation.

Base pKa (Conjugate Acid) Pros Cons
LDA ~36Strong, non-nucleophilic, high yields.Moisture sensitive, requires low temperatures.
NaH ~35Cheaper than LDA, effective.Heterogeneous reaction, can be slow.
NaOEt ~16Inexpensive, easy to handle.pKa is close to ester α-proton (~25), leads to an equilibrium mixture, not full deprotonation. Can cause transesterification if not using an ethyl ester.
Problem 2: Formation of Di-alkylated Byproduct
  • Symptoms: A new spot on TLC or a new peak in GC-MS with a mass corresponding to the addition of two methyl groups (ethyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate).

  • Causality & Diagnosis: This occurs when the mono-alkylated product's remaining α-proton is deprotonated and reacts with a second molecule of the methylating agent. This is often caused by poor control over stoichiometry or temperature.

  • Solutions:

    • Control Stoichiometry: Use only a slight excess of the methylating agent (1.1-1.2 equivalents). A large excess will drive the di-alkylation.

    • Slow Addition at Low Temperature: Add the methyl iodide slowly and maintain the temperature at -78 °C. This allows the mono-alkylation to proceed cleanly before the temperature rises, which could facilitate a second deprotonation-alkylation sequence.

    • Rapid Quenching: Once the reaction is deemed complete, quench it decisively to destroy any remaining enolate or unreacted base.

Problem 3: Incomplete Ester Hydrolysis (Saponification)
  • Symptoms: The final isolated product contains the starting ester, detectable by ¹H NMR (e.g., presence of ethyl quartet and triplet signals) or IR (ester C=O stretch ~1735 cm⁻¹).

  • Causality & Diagnosis: Saponification is an irreversible reaction under basic conditions, so incompleteness is a kinetic issue.[2] The hydroxide is not reacting with the ester carbonyl efficiently.

  • Solutions:

    • Increase Equivalents of Base: Use up to 3-4 equivalents of NaOH or KOH to ensure the reaction is driven forward.

    • Increase Temperature and/or Time: Ensure the reaction is maintained at a steady reflux. If it is still incomplete after several hours, extend the reflux time overnight.

    • Improve Solubility: If the ester is not fully soluble, the reaction will be slow. Add a co-solvent like THF or methanol to create a homogeneous solution.[1]

    • Switch to KOH: Potassium hydroxide can sometimes improve both the rate and completion of the reaction.

Problem 4: Difficulty in Product Isolation & Purification
  • Symptoms: Formation of a persistent emulsion during aqueous workup; the final product is an oil and resists crystallization; final product has low purity.

  • Causality & Diagnosis: Emulsions are often caused by partially soluble carboxylate salts before full acidification. Crystallization issues stem from impurities.

  • Solutions:

    • Workup pH Control: During acidification, add the acid slowly with vigorous stirring while monitoring the pH with indicator paper or a pH meter. Ensure you reach a pH of 1-2 to fully protonate the carboxylate salt and minimize its solubility in water.

    • Break Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.

    • Systematic Recrystallization: Do not assume a single solvent will work. Perform a solvent screen with small amounts of the crude product. Good single solvents for carboxylic acids include toluene or ethyl acetate. Often, a binary solvent system is required.

Solvent System Procedure
Heptane/Ethyl Acetate Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hot heptane until the solution becomes cloudy (the cloud point). Add a drop or two of hot ethyl acetate to clarify, then allow to cool slowly.
Toluene Dissolve the product in a minimal amount of hot toluene and allow it to cool slowly.
Water/Ethanol Dissolve the product in hot ethanol and add hot water until the cloud point is reached. Clarify with a few drops of hot ethanol and cool.

Analytical and Troubleshooting Workflow

A systematic approach is key to diagnosing issues. Use analytical techniques at each stage to inform your decisions.

Troubleshooting_Workflow Start Start Alkylation Monitor1 Monitor by TLC/GC-MS (After ~2h) Start->Monitor1 Check1 Is Starting Material Consumed? Monitor1->Check1 Troubleshoot1 Problem: Low Conversion (See Guide 3.1) Check1->Troubleshoot1 No Proceed1 Proceed to Workup & Saponification Check1->Proceed1 Yes Troubleshoot1->Start Re-evaluate Conditions Monitor2 Monitor Saponification by TLC Proceed1->Monitor2 Check2 Is Ester Consumed? Monitor2->Check2 Troubleshoot2 Problem: Incomplete Hydrolysis (See Guide 3.3) Check2->Troubleshoot2 No Proceed2 Proceed to Acidification & Isolation Check2->Proceed2 Yes Troubleshoot2->Monitor2 Increase Time/Temp Analyze Analyze Final Product (NMR, HPLC, MP) Proceed2->Analyze Check3 Is Purity >95%? Analyze->Check3 Troubleshoot3 Problem: Impurities Present (See Guides 3.2 & 3.4) Check3->Troubleshoot3 No End Synthesis Complete Check3->End Yes Troubleshoot3->Proceed2 Re-purify

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Medify. (n.d.). Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Detailed Notes - Topic 3.09. Carboxylic Acids and Esters - AQA Chemistry A-level. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Jadhav, A. (n.d.). Reformatsky Reaction. Retrieved from a chapter in Name Reactions in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]

  • NMR Spectroscopy. (2016, December 20). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • ResearchGate. (n.d.). Sequential synthesis of 3-(4-chlorophenyl)-N-arylidene-2,2-dimethylpropanehydrazide 16a–d. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • Semantic Scholar. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • MDPI. (2010, December 9). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

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Troubleshooting low yield in 3-(4-Chlorophenyl)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-2-methylpropanoic Acid

Executive Summary & Route Identification

Low yield in the synthesis of 3-(4-Chlorophenyl)-2-methylpropanoic acid is almost invariably caused by one of three factors: moisture-compromised enolization, competitive side reactions (O-alkylation/dialkylation), or inefficient decarboxylation.

To provide the correct troubleshooting steps, we must first identify your synthetic route. This guide covers the two industry-standard protocols:

  • Route A (Classic): Malonic Ester Synthesis (via Diethyl methylmalonate). Recommended for robustness.

  • Route B (Direct):

    
    -Alkylation of Propionate Esters (via LDA). Recommended for speed, but highly sensitive.
    

Phase I: Reagent Integrity (Pre-Synthesis Check)

Before analyzing reaction parameters, validate your inputs. 40% of "reaction failures" are actually "reagent failures."

Q: My 4-chlorobenzyl chloride is a liquid, but the bottle says it melts at 29°C. Is it bad? A: Likely, yes. 4-Chlorobenzyl chloride hydrolyzes slowly to 4-chlorobenzyl alcohol upon exposure to atmospheric moisture, releasing HCl.

  • Diagnosis: Check the pH of the neat liquid. If highly acidic, it has degraded.

  • Fix: Dissolve in Et2O, wash with saturated NaHCO3, dry over MgSO4, and distill or recrystallize (if solid). Use immediately.

Q: I am using NaH (60% in oil) or LDA. How critical is the quality? A: Critical.

  • NaH: If the dispersion is grey/white and crusty, it has oxidized to NaOH. It must be grey and slightly oily.

  • LDA: Commercial LDA solutions degrade. Titrate before use (e.g., using diphenylacetic acid endpoint) or prepare fresh from diisopropylamine and

    
    -BuLi.
    

Phase II: Reaction Execution (The Critical Steps)

Scenario A: The Malonic Ester Route (Diethyl methylmalonate + 4-Cl-BnCl)

Q: I see starting material remaining despite refluxing for 24 hours. A: This indicates a failure in enolate formation or nucleophilic attack.

  • Cause 1: Wet Solvent. Ethanol is hygroscopic. If you use 95% EtOH, the 5% water destroys your ethoxide base. Correction: Use strictly anhydrous EtOH (distilled from Mg/I2) or switch to THF/NaH for irreversible deprotonation.

  • Cause 2: "Clumping" of the Enolate. Sodium enolates can form insoluble aggregates in non-polar solvents, halting reactivity. Correction: Add a co-solvent like DMF (10% v/v) or use a crown ether (15-Crown-5) to chelate sodium and break aggregates.

Q: I have a mixture of mono- and di-alkylated products. A: You likely reversed the stoichiometry or temperature control.

  • The Fix: Ensure the enolate is formed completely before adding the electrophile. Use a 1.1 equivalent of base relative to the malonate. Add the 4-chlorobenzyl chloride slowly at 0°C, then warm to reflux. If you add the base to the mixture of malonate and halide, you guarantee dialkylation.

Scenario B: Direct Alkylation (Methyl Propionate + LDA)

Q: My yield is <20%, and I see many impurities. A: Direct alkylation requires kinetic control at -78°C.

  • Thermodynamic Equilibration: If the temperature rises above -70°C before the electrophile is fully reacted, the enolate exchanges protons with the product, leading to poly-alkylation and polymerization.

  • The Fix: Maintain -78°C throughout the addition. Add DMPU (2-3 eq) to loosen the lithium aggregate and accelerate the SN2 reaction so it finishes before the mixture warms up.

Phase III: Workup & Isolation (The "Invisible" Loss)

Q: My reaction looked good by TLC, but I recovered very little acid. A: You likely lost the product during the extraction pH swing.

  • The Trap: 3-(4-Chlorophenyl)-2-methylpropanoic acid is a lipophilic acid. If you basify to extract impurities and then don't acidify enough (pH < 2), the salt remains in the water.

  • The Emulsion: The "chlorophenyl" group makes this molecule prone to oiling out rather than crystallizing.

  • Protocol:

    • Acidify aqueous layer to pH 1 with 6N HCl (keep cold).

    • Extract with MTBE (Methyl tert-butyl ether) rather than DCM. MTBE separates faster and pulls the acid better.

    • Do not wash the organic layer with basic brine; use neutral brine only.

Q: The decarboxylation step (Malonic Route) turned into a black tar. A: Thermal decomposition.

  • Fix: Avoid neat heating at 180°C. Perform decarboxylation in refluxing 6N HCl/Acetic Acid (1:1) or using DMSO/NaCl at 140°C (Krapcho conditions). The Krapcho method is much gentler and higher yielding for this substrate.

Visual Troubleshooting Guides

Figure 1: Reaction Pathway & Critical Control Points

G Start Diethyl Methylmalonate Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (NaOEt/EtOH) CRITICAL: Anhydrous Base->Enolate Alkylated Diester Intermediate Enolate->Alkylated SN2 Attack (Avoid Dialkylation) Electrophile 4-Cl-Benzyl Chloride Electrophile->Alkylated Hydrol Hydrolysis (KOH/H2O) Alkylated->Hydrol Saponification Decarb Decarboxylation (Heat/-CO2) Hydrol->Decarb Acidify pH < 2 Product Target Acid 3-(4-Cl-Ph)-2-Me-Propanoic Decarb->Product Isolation

Caption: Step-wise control points for the Malonic Ester route. Red nodes indicate high-risk failure points.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Base_Issue Base/Solvent Issue (Moisture present?) SM_Left->Base_Issue Yes Electro_Issue Electrophile Dead (Hydrolyzed BnCl?) SM_Left->Electro_Issue Yes Multi_Spot Multiple Spots/Complex Mix? SM_Left->Multi_Spot No Yes_SM YES No_SM NO Dialkyl Dialkylation Occurred (Temp too high or Inverse Addition) Multi_Spot->Dialkyl Yes (Higher Rf) Decomp Thermal Decomposition (Decarb temp >160°C) Multi_Spot->Decomp Yes (Baseline streak) Clean_Spot Clean Spot but Low Mass? Multi_Spot->Clean_Spot No Workup Workup Failure (pH > 3 during extraction) Clean_Spot->Workup

Caption: Logic flow for diagnosing the root cause of yield loss based on crude analysis.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
No Reaction (SM recovered) Wet solvent killed the base.Distill solvent from CaH2 or Mg.[1] Use fresh base bottle.
Low Conversion (<50%) Enolate aggregation (heterogeneous).Add dry DMF or HMPA/DMPU cosolvent.
Dialkylated Impurity Temperature too high during addition.Cool to 0°C (Malonic) or -78°C (LDA) during halide addition.
O-Alkylation (Ether product) Solvent too polar/protic (rare for Benzyl).Switch solvent to THF; ensure "Hard/Soft" match (use Li+ counterion).
Black Tar after Decarb Oxidative degradation or polymerization.Perform decarboxylation under N2. Use Krapcho conditions (DMSO/NaCl/140°C).
Product lost in Aqueous Incomplete acidification.Verify aqueous layer pH is < 2.0 using a calibrated probe, not just paper.

References

  • Malonic Ester Synthesis Mechanism & Protocol

    • Source: Chemistry LibreTexts. "19.20: The Malonic Ester Synthesis".
    • URL:[Link]

  • Alkylation of Enolates (Direct Method)

    • Source: Organic Chemistry Tutor.
    • URL:[Link]

  • Preparation of 4-Chlorobenzyl Chloride (Reagent Purification)

    • Source: PrepChem.
    • URL:[Link]

  • Krapcho Decarboxylation (Alternative to Thermal)

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Overcoming challenges in the crystallization of 3-(4-Chlorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-(4-Chlorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The crystalline form of an API is critical as it directly influences key physicochemical properties such as solubility, stability, and bioavailability.[1][2] For 3-(4-Chlorophenyl)-2-methylpropanoic acid, achieving a consistent and pure crystalline solid is paramount for successful drug development. This guide addresses frequently encountered issues such as solvent selection, "oiling out," polymorphism, and the impact of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to provide direct answers and actionable advice for specific problems you may face during crystallization experiments.

Part 1: Getting Started & Solvent Selection

Q1: How do I select an appropriate solvent for the crystallization of 3-(4-Chlorophenyl)-2-methylpropanoic acid?

A1: The choice of solvent is the most critical parameter in a crystallization process.[3] An ideal solvent should dissolve the compound completely at an elevated temperature (near its boiling point) but exhibit low solubility at room temperature or below.[3][4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Causality: A solvent that dissolves the compound too readily at room temperature will result in poor yield. Conversely, a solvent in which the compound is poorly soluble even when hot will make it impossible to form the necessary saturated solution. The solvent should also be unreactive with the compound and be easily removable from the final crystalline product.[3]

Recommended Action: A systematic solvent screening is the most effective approach. This involves testing the solubility of a small amount of your compound in a range of solvents with varying polarities. See Protocol 1: Systematic Solvent Screening for Recrystallization for a detailed methodology.

Table 1: Properties of Common Solvents for Crystallization

Solvent Boiling Point (°C) Polarity Notes
Water 100 High Good for polar compounds; non-flammable and inexpensive.[3]
Ethanol 78 High Good for compounds with hydrogen bonding capabilities.
Methanol 65 High Similar to ethanol but more volatile.
Acetone 56 Medium A versatile solvent, but its low boiling point can lead to rapid evaporation and crashing out.
Ethyl Acetate 77 Medium A common and effective recrystallization solvent.
Isopropanol 82 Medium Less volatile than ethanol, which can allow for slower crystal growth.
Acetonitrile 82 Medium Can be effective for a range of organic compounds.[5]
Toluene 111 Low Good for non-polar compounds; higher boiling point allows for a wider temperature range.

| Heptane/Hexane | 98/69 | Low | Often used as an anti-solvent or for non-polar compounds. |

Note: Data compiled from various chemical safety and property datasheets.

Part 2: Troubleshooting Common Crystallization Issues

Q2: My compound has separated as a liquid or "oiled out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" is a common phenomenon where a compound separates from the solution as a liquid phase instead of a solid crystalline phase.[6][7] This occurs when the supersaturated solution's temperature is above the melting point of the solute, or when the supersaturation level is too high, kinetically favoring liquid-liquid phase separation over nucleation.[7][8] Impurities can also lower the melting point of the mixture, exacerbating this issue.[8][9] Oiled-out products are often impure because the oil phase can act as a solvent for impurities.[7][8]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation level. Allow the solution to cool more slowly.[8]

  • Reduce the Cooling Rate: Rapid cooling increases the level of supersaturation quickly. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath.

  • Change the Solvent System: The solubility properties of your compound may not be ideal in the chosen solvent. Try a solvent with a lower boiling point or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).

  • Seeding: Introduce a seed crystal (if available) at a temperature just above the point where oiling out occurred. This provides a template for ordered crystal growth, bypassing the liquid phase separation.[4][6]

Q3: The solution is supersaturated, but no crystals are forming. How can I induce crystallization?

A3: The failure to nucleate is a common kinetic barrier in crystallization. The formation of the initial crystal nucleus requires energy, and sometimes this activation barrier is not overcome spontaneously.

Inducement Techniques:

  • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod.[4] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: Add a single, small crystal of the pure compound to the solution.[4][8] This seed crystal acts as a template, promoting the growth of larger crystals.

  • Slow Evaporation: If the solution is stable, you can leave it loosely covered in a fume hood to allow for slow evaporation of the solvent. This gradual increase in concentration can lead to the formation of high-quality crystals.[4]

  • Add an Anti-Solvent: If you are using a "good" solvent, you can try adding a "poor" (anti-solvent) dropwise until the solution becomes slightly turbid, which indicates the onset of precipitation. Then, allow the solution to stand.

Q4: My crystallization yielded very fine powders or needle-like crystals. How can I obtain larger, more equimolar crystals?

A4: The formation of small or needle-like crystals is typically a result of rapid nucleation and growth, which occurs at high levels of supersaturation.[4] While needles are crystalline, their morphology can lead to difficulties in filtration, washing, and handling due to poor flow characteristics and a tendency to trap solvent.

Strategies for Better Crystal Habit:

  • Decrease Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature. This will lower the supersaturation level upon cooling, favoring slower growth on existing nuclei rather than the formation of many new nuclei.[8]

  • Slow Cooling: A slower cooling rate is crucial. A programmed cooling ramp or allowing the solution to cool in an insulated container can significantly improve crystal size and shape.

  • Slurry Maturation (Ostwald Ripening): After initial crystallization, stirring the crystal slurry for an extended period can allow smaller, less stable crystals to dissolve and redeposit onto larger, more stable ones. See Protocol 3: Slurry Experiment for more details.

Part 3: Addressing Impurities and Polymorphism

Q5: I suspect that impurities from my synthesis are hindering crystallization. What is their effect and how can I mitigate it?

A5: Impurities can have a profound negative impact on crystallization.[10] They can increase the solubility of the main compound, leading to lower yields, or inhibit nucleation and growth by adsorbing onto the crystal surface.[11][12] In some cases, structurally similar impurities can even become incorporated into the crystal lattice, compromising the final purity of the API.[11][13]

Mitigation Strategies:

  • Pre-Purification: If possible, purify the crude material before crystallization using techniques like column chromatography.

  • Recrystallization: Performing one or more recrystallizations is the most common method for purifying crystalline solids.[4]

  • Slurry Washing: Slurrying the crystalline product in a solvent where the API has very low solubility but the impurities are more soluble can effectively wash the crystal surfaces.[13] See Protocol 3 for this procedure.

Q6: What is polymorphism, and should I be concerned about it for 3-(4-Chlorophenyl)-2-methylpropanoic acid?

A6: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[1][14] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability.[15] For a pharmaceutical compound, an uncontrolled polymorphic transformation can drastically alter the drug's bioavailability and therapeutic efficacy.[2] Therefore, identifying and controlling the polymorphic form is a critical aspect of drug development.

Controlling Polymorphism:

  • Different crystallization conditions (e.g., solvent, cooling rate, temperature) can favor the formation of different polymorphs.[16]

  • It is essential to characterize the solid form obtained under your specific process conditions using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[14][17][18]

  • The most thermodynamically stable polymorph is generally desired for development to prevent transformations during storage.[1] Slurry experiments can be used to determine the most stable form under given conditions.

Part 4: Characterization of Crystalline Material

Q7: How do I verify the form and purity of my crystallized 3-(4-Chlorophenyl)-2-methylpropanoic acid?

A7: Proper characterization is essential to confirm the success of your crystallization. A combination of techniques should be used to assess the identity, purity, and solid form of your material.

Key Analytical Techniques:

  • X-ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) of a material.[19][20] Each polymorph will have a unique diffraction pattern, which acts as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect other thermal events, such as polymorphic transitions.[17][21]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is useful for determining the amount of residual solvent or identifying the presence of hydrates.[18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in the molecule and can sometimes distinguish between polymorphs, as different crystal packing can lead to slight shifts in vibrational modes.[18][19]

  • Optical Microscopy: Visual inspection under a microscope provides valuable information about crystal size, shape (morphology), and homogeneity.[21]

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol provides a method for efficiently identifying a suitable solvent for crystallization.

  • Preparation: Place approximately 10-20 mg of your crude 3-(4-Chlorophenyl)-2-methylpropanoic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition.

  • Room Temperature Solubility: Observe if the compound dissolves. If it dissolves completely in less than ~0.5 mL of solvent, that solvent is likely too good and will result in poor recovery. Set it aside.[3]

  • Elevated Temperature Solubility: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand bath or heating block. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

  • Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Evaluation: The ideal solvent is one that required a minimal amount of hot solvent to dissolve the compound but showed significant crystal formation upon cooling. Evaluate the quantity and quality of the crystals formed.

Diagram 1: Solvent Selection Workflow

SolventSelection start Start: Crude Compound (10-20 mg) add_solvent Add Solvent (e.g., 0.2 mL) at Room Temp start->add_solvent dissolves_rt Dissolves Completely? add_solvent->dissolves_rt too_soluble Result: Too Soluble (Poor Yield Expected) Reject Solvent dissolves_rt->too_soluble Yes heat_solution Heat Solution to Boiling dissolves_rt->heat_solution No dissolves_hot Dissolves Completely? heat_solution->dissolves_hot insoluble Result: Insoluble Reject Solvent dissolves_hot->insoluble No cool_solution Cool Slowly to Room Temp, Then Ice Bath dissolves_hot->cool_solution Yes crystals_form Abundant Crystals Form? cool_solution->crystals_form good_solvent Result: Good Solvent Candidate crystals_form->good_solvent Yes poor_crystals Result: Poor/No Crystals (Re-evaluate) crystals_form->poor_crystals No

Caption: A decision-making workflow for selecting a suitable crystallization solvent.

Protocol 2: General Cooling Recrystallization Procedure
  • Dissolution: Place the crude 3-(4-Chlorophenyl)-2-methylpropanoic acid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a magnetic stir bar.

  • Heating: Heat the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Slurry Experiment for Impurity Rejection and Polymorph Conversion

This protocol is useful for improving the purity of a crystalline product or for converting a metastable polymorph to the most stable form.

  • Preparation: Place the crystallized solid into a flask with a stir bar.

  • Solvent Addition: Add enough of the selected solvent to create a mobile slurry that can be stirred effectively. The solid should not fully dissolve.

  • Equilibration: Stir the slurry at a constant temperature (e.g., room temperature or a slightly elevated temperature) for an extended period (typically 24-72 hours).

  • Sampling: Periodically, take a small sample of the solid, filter it, dry it, and analyze it by XRPD and/or HPLC to monitor for changes in polymorphic form and purity.

  • Completion: Once the solid form and purity have stabilized, collect the entire solid batch by vacuum filtration, wash with a small amount of cold solvent, and dry.

Diagram 2: General Crystallization Troubleshooting

Troubleshooting cluster_issues Select Primary Issue start Start: Hot, Saturated Solution cool Cool Solution Slowly start->cool problem Problem Encountered? cool->problem success Success: Crystals Formed problem->success No oiling_out Issue: Oiling Out problem->oiling_out Yes no_crystals Issue: No Crystals Form problem->no_crystals Yes bad_morphology Issue: Poor Morphology (Needles/Fine Powder) problem->bad_morphology Yes solve_oiling Action: 1. Reheat, add more solvent 2. Cool even slower 3. Try seeding 4. Change solvent oiling_out->solve_oiling solve_no_xtal Action: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent 4. Add anti-solvent no_crystals->solve_no_xtal solve_morphology Action: 1. Cool slower 2. Use more solvent 3. Perform slurry maturation bad_morphology->solve_morphology solve_oiling->cool Retry solve_no_xtal->cool Retry solve_morphology->cool Retry

Caption: A flowchart for troubleshooting common issues during the cooling crystallization process.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). American Chemical Society.
  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.
  • The importance of impurity on pharmaceutical processes. UL Research Repository.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm (RSC Publishing).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics.
  • Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. ACS Publications.
  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. RJPT.
  • Solid Form Developability Evaluation. Crystal Pharmatech.
  • What are the different techniques to characterize chemical crystals?. ResearchGate.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Oiling Out in Crystallization. Mettler Toledo.
  • An In-Line Study of Oiling Out and Crystallization. ResearchGate.
  • SOP: CRYSTALLIZATION. UCT Science.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
  • Three differently coloured polymorphs of 3,6-bis(4-chlorophenyl)-2,5-dipropyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. PubMed.
  • INVESTIGATION OF CRYSTAL FORMS OF METHYL(+)-(S)- O-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROTHIENO [3.2. RASĀYAN J. Chem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk434-julYaRrPP68s-eYd8U8yEfj3tMSIPjgrglluGowGFarTTZrsYKAcLkH-3HNu6UbTBElLm_444iZTP1PRq-e58zdxmqV8m0Aeac8QK8m_V0Dpj7v2GQa1OD6nE8BuurQiYEXpTBqvzw8-tUyGknHaqK0=
  • Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. SciELO.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace.
  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.
  • Polymorphism, what it is and how to identify it: A systematic review. ResearchGate.

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Technical Support Center: Analytical Method Development for the Quantification of 3-(4-Chlorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the quantification of 3-(4-Chlorophenyl)-2-methylpropanoic acid. It is designed to be a practical resource for troubleshooting common issues and answering frequently asked questions related to analytical method development.

Introduction to 3-(4-Chlorophenyl)-2-methylpropanoic acid and its Analytical Challenges

3-(4-Chlorophenyl)-2-methylpropanoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds. The accurate and precise quantification of this analyte is paramount for ensuring the quality, efficacy, and safety of the final drug product. However, its chemical properties can present several analytical challenges, including:

  • Sample Matrix Complexity: The analyte is often present in complex matrices such as plasma, urine, or reaction mixtures, which can interfere with accurate quantification.[1][2][3]

  • Potential for Isomeric Impurities: The presence of structurally similar isomers can complicate chromatographic separation, potentially leading to inaccurate results.

  • Analyte Stability: Degradation of the analyte during sample collection, storage, or analysis can lead to an underestimation of its concentration.

This guide will address these challenges by providing detailed protocols and troubleshooting advice for robust and reliable analytical methods.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of 3-(4-Chlorophenyl)-2-methylpropanoic acid due to its versatility and high resolving power.

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: What is the most suitable HPLC column for the analysis of 3-(4-Chlorophenyl)-2-methylpropanoic acid?

A1: A C18 reversed-phase column is typically the first choice for this analyte. The non-polar nature of the C18 stationary phase provides good retention and separation of this moderately non-polar compound from polar matrix components. For method development, starting with a column of 4.6 mm internal diameter and 150 mm length with 5 µm particle size is a common and effective practice.[4]

Q2: How do I select the optimal mobile phase composition?

A2: The mobile phase should be a mixture of an aqueous buffer and an organic solvent. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency. To ensure the analyte is in its neutral, protonated form for better retention on a reversed-phase column, the aqueous phase should be buffered to a pH below the pKa of the carboxylic acid group (typically around 4-5). A common starting point is a mixture of acetonitrile and 0.1% formic acid in water.[4]

Q3: What detection wavelength should I use for UV detection?

A3: The chlorophenyl group in the molecule provides a chromophore suitable for UV detection. The maximum absorption wavelength (λmax) is typically around 220-230 nm. It is highly recommended to determine the λmax experimentally by scanning a standard solution of the analyte to ensure optimal sensitivity.[4]

HPLC Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Mobile phase pH is close to the analyte's pKa. 2. Column overload. 3. Presence of active sites on the column.1. Adjust the mobile phase pH to be at least 2 units away from the pKa. 2. Reduce the injection volume or sample concentration.[5][6] 3. Use a column with end-capping or add a competing base to the mobile phase.[7]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase.[6][8] 2. Use a column oven to maintain a constant temperature.[7][8] 3. Replace the column if it has exceeded its lifetime.[9]
Low Signal Intensity 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Analyte degradation.1. Optimize the detection wavelength. 2. Concentrate the sample or increase the injection volume. 3. Investigate sample stability and implement appropriate storage conditions.
Experimental Workflow for HPLC Method Development

Caption: HPLC Method Development Workflow

Gas Chromatography (GC) Methods

Gas Chromatography (GC) can be an alternative for the analysis of 3-(4-Chlorophenyl)-2-methylpropanoic acid, especially after derivatization to increase its volatility.

Frequently Asked Questions (FAQs) for GC Analysis

Q1: Is derivatization necessary for the GC analysis of this compound?

A1: Yes, derivatization is highly recommended. The carboxylic acid group makes the analyte polar and non-volatile, which is not ideal for GC analysis.[10][11] Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will convert the carboxylic acid to a more volatile silyl ester, improving its chromatographic behavior.

Q2: What type of GC column is suitable for the derivatized analyte?

A2: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is a good starting point for separating the derivatized analyte from other components.

Q3: What are the optimal injector and detector temperatures?

A3: The injector temperature should be high enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation, typically around 250-280 °C. For a Flame Ionization Detector (FID), a temperature of 280-300 °C is common.

GC Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
No or Low Peak Response 1. Incomplete derivatization. 2. Injector discrimination. 3. Analyte adsorption in the inlet or column.1. Optimize derivatization conditions (reagent volume, temperature, time). 2. Use a pulsed splitless or on-column injection.[12] 3. Deactivate the inlet liner and use a pre-column.[13][14]
Peak Tailing 1. Active sites in the GC system. 2. Column contamination. 3. Incomplete derivatization.1. Deactivate the inlet liner and use a fresh septum.[15] 2. Bake out the column or trim the front end.[14] 3. Re-optimize the derivatization procedure.
Ghost Peaks 1. Carryover from previous injections. 2. Contamination in the carrier gas or syringe. 3. Septum bleed.1. Run blank injections to clean the system. 2. Use high-purity carrier gas and clean the syringe regularly.[15] 3. Use a low-bleed septum.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS offers superior sensitivity and selectivity for the quantification of 3-(4-Chlorophenyl)-2-methylpropanoic acid, especially in complex biological matrices.[16]

Frequently Asked Questions (FAQs) for LC-MS/MS Analysis

Q1: Which ionization mode is best for this analyte?

A1: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids. The analyte will readily deprotonate to form the [M-H]⁻ ion.

Q2: How do I select the precursor and product ions for Multiple Reaction Monitoring (MRM)?

A2: The precursor ion will be the deprotonated molecule [M-H]⁻. To select product ions, infuse a standard solution of the analyte into the mass spectrometer and perform a product ion scan on the precursor ion. Choose the most intense and stable fragment ions for quantification and confirmation.

Q3: What are the key parameters to optimize in the MS/MS method?

A3: Key parameters to optimize include the collision energy (CE), declustering potential (DP), and cell exit potential (CXP). These should be optimized for each MRM transition to maximize signal intensity.[17]

LC-MS/MS Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low Ion Signal 1. Ion suppression from the matrix.[1][18] 2. Suboptimal ionization source parameters. 3. Inefficient mobile phase composition for ionization.1. Improve sample cleanup (e.g., use solid-phase extraction).[19][20] 2. Optimize spray voltage, gas flows, and temperature.[18] 3. Adjust the mobile phase pH and organic content.
High Background Noise 1. Contamination in the LC-MS system. 2. Chemical noise from the mobile phase. 3. Matrix effects.1. Flush the system with a strong solvent. 2. Use high-purity solvents and additives. 3. Implement more selective sample preparation.[1]
Poor Reproducibility 1. Inconsistent sample preparation.[16] 2. Fluctuations in the LC system. 3. Instability of the ESI spray.1. Automate sample preparation if possible. 2. Ensure the LC system is properly maintained and equilibrated.[18] 3. Check the spray needle position and for any blockages.
Sample Preparation Workflow for LC-MS/MS in Plasma

Caption: Sample Preparation for LC-MS/MS Analysis in Plasma

Method Validation

Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[21][22][23][24]

Key Validation Parameters
Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[22]No significant interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.[24]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[24]Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.[21]Recovery of 80-120% for spiked samples.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[21]Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[21]Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21]Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[21]No significant change in results with minor variations in parameters.

References

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved February 23, 2026, from [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved February 23, 2026, from [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International, 2014, 1–10. [Link]

  • GC-MS Troubleshooting Guide. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). pgeneral.com. Retrieved February 23, 2026, from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved February 23, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved February 23, 2026, from [Link]

  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. (2026, February 18). Infinix Bio. Retrieved February 23, 2026, from [Link]

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Retrieved February 23, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved February 23, 2026, from [Link]

  • Aston, P. (2026, February 11). GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices. LCGC International. Retrieved February 23, 2026, from [Link]

  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. [Link]

  • Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. (2025, August 9). ResearchGate. Retrieved February 23, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 23, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 23, 2026, from [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu. Retrieved February 23, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved February 23, 2026, from [Link]

  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. Retrieved February 23, 2026, from [Link]

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. (2026, February 20). Separation Science. Retrieved February 23, 2026, from [Link]

  • Bioanalytical sample preparation. (2025, December 6). Biotage. Retrieved February 23, 2026, from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]

  • Application. (2024, September 12). Utrecht University. Retrieved February 23, 2026, from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 355-361. [Link]

  • Kovaříková, P., Klimeš, J., & Dohnal, J. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of pharmaceutical and biomedical analysis, 50(2), 225–231. [Link]

  • Yeh, M. K., & Yeh, Y. C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved February 23, 2026, from [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016). Google Patents.
  • de Jong, W. H. A., et al. (2013). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 85(15), 7247–7254. [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 14). PMC. Retrieved February 23, 2026, from [Link]

  • Maurer, H. H. (2005). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical biochemistry, 38(4), 310–318. [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Analytical Methods. (2010, January 15). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550.
  • Khokhlov, A. L., et al. (2018). Methodical approaches to bioassay of substances containing unstable functional groups. Research Results in Pharmacology, 4(1), 33–42. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Precursors of Fenofibrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of hyperlipidemia treatment, fenofibrate stands as a cornerstone therapy. As a prodrug, its efficacy is intrinsically linked to its active metabolite, fenofibric acid. Consequently, the synthesis of fenofibrate is a critical area of study for pharmaceutical chemists, with the choice of precursor profoundly impacting yield, purity, and overall process efficiency. This guide provides an in-depth comparison of the primary synthetic routes to fenofibrate, with a focus on the precursors involved in the synthesis of the key intermediate, fenofibric acid. While various molecules can be conceptualized as starting points, this analysis centers on the industrially relevant and scientifically documented precursors that define the modern manufacturing landscape of this vital therapeutic agent.

The Central Role of Fenofibric Acid

Fenofibrate is the isopropyl ester of fenofibric acid.[1] Therefore, the most common and efficient synthetic strategies converge on the production of fenofibric acid, which is then subjected to a final esterification step.[2] The choice of precursors and the synthetic route to fenofibric acid are the most significant variables in the overall synthesis of fenofibrate, dictating the impurity profile and economic viability of the process.

The Dominant Precursor: 4-Chloro-4'-hydroxybenzophenone

The most widely employed precursor for the industrial synthesis of fenofibrate is 4-chloro-4'-hydroxybenzophenone.[1][3] This compound serves as the foundational building block for constructing the fenofibric acid molecule. There are two primary, well-documented methods to convert this precursor into fenofibric acid.

Route A: The Bargellini-type Reaction

One established industrial method involves the reaction of 4-chloro-4'-hydroxybenzophenone with a mixture of acetone and chloroform in an alkaline medium, a variation of the Bargellini reaction.[1][4] This one-pot synthesis is valued for its directness in forming the core structure of fenofibric acid.

Causality Behind Experimental Choices: The use of a strong base, such as sodium hydroxide, is crucial for the deprotonation of both the phenolic hydroxyl group and chloroform, generating the reactive dichlorocarbene species. Acetone acts as the source of the isobutyric acid moiety. The reaction is typically carried out in a suitable solvent like toluene.[5]

Route B: Etherification with Isopropyl 2-bromo-2-methylpropanoate followed by Hydrolysis

An alternative and also widely used pathway involves a two-step process. First, 4-chloro-4'-hydroxybenzophenone is reacted with isopropyl 2-bromo-2-methylpropanoate via a Williamson ether synthesis to directly form fenofibrate.[3][6] Subsequently, the fenofibrate is hydrolyzed to yield fenofibric acid, which can then be re-esterified to produce highly pure fenofibrate.[7][8]

Causality Behind Experimental Choices: The use of a base, such as potassium carbonate, is essential to deprotonate the phenolic hydroxyl group of 4-chloro-4'-hydroxybenzophenone, facilitating its nucleophilic attack on the electrophilic carbon of isopropyl 2-bromo-2-methylpropanoate.[6] The subsequent hydrolysis is typically performed under basic conditions (e.g., using sodium hydroxide) to cleave the ester bond.[3]

Comparative Analysis of Precursor Routes

The selection of a synthetic route in a drug development setting is a multifactorial decision. The following table provides a comparative summary of the two primary routes starting from 4-chloro-4'-hydroxybenzophenone.

ParameterRoute A: Bargellini-type ReactionRoute B: Etherification & Hydrolysis
Starting Precursors 4-chloro-4'-hydroxybenzophenone, Acetone, Chloroform4-chloro-4'-hydroxybenzophenone, Isopropyl 2-bromo-2-methylpropanoate
Key Intermediate Fenofibric AcidFenofibrate (then hydrolyzed to Fenofibric Acid)
Reported Yield Generally good, but can be variable.High yields, often exceeding 90% for the esterification step.[4]
Process Simplicity One-pot reaction to fenofibric acid.Two-step process to fenofibric acid.
Impurity Profile Can generate chlorinated byproducts and unreacted starting materials.Key impurities can include unreacted starting materials and products of side reactions.[3]
Reagent Toxicity Utilizes chloroform, a regulated and toxic solvent.Isopropyl 2-bromo-2-methylpropanoate is a lachrymator and requires careful handling.
Industrial Applicability Widely used, but requires robust control of reaction conditions.Very common in industrial settings due to high yields and purity.

The Final Step: Esterification of Fenofibric Acid

Regardless of the route taken to obtain fenofibric acid, the final step in fenofibrate synthesis is the esterification with isopropyl alcohol.[1] This reaction is typically acid-catalyzed, often using sulfuric acid, or can be achieved by reacting a metal salt of fenofibric acid with an isopropyl halide, such as 2-bromopropane.[2][4]

Causality Behind Experimental Choices: In the acid-catalyzed esterification, the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of isopropanol. The reaction of a fenofibric acid salt with an isopropyl halide is a nucleophilic substitution reaction (SN2), where the carboxylate anion acts as the nucleophile.

Experimental Protocols

Protocol 1: Synthesis of Fenofibric Acid via Bargellini-type Reaction

Self-Validating System: This protocol includes in-process monitoring via Thin Layer Chromatography (TLC) to ensure reaction completion and provides a purification step to achieve the desired product quality.

  • To a stirred solution of 4-chloro-4'-hydroxybenzophenone (1 equivalent) in toluene, add sodium hydroxide (3 equivalents) and acetone (excess).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and slowly add chloroform (1.5 equivalents).

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and acidify to pH 1 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from toluene to yield pure fenofibric acid. A yield of approximately 73% can be expected.

Protocol 2: Synthesis of Fenofibrate via Etherification

Self-Validating System: This protocol includes monitoring by TLC and a final recrystallization step to ensure high purity of the final product.

  • In a round-bottomed flask, combine 4-chloro-4'-hydroxybenzophenone (1 equivalent), isopropyl 2-bromo-2-methylpropanoate (1.8 equivalents), and potassium carbonate (0.8 equivalents).[6]

  • Heat the reaction mixture to 110°C under a nitrogen atmosphere.[6]

  • Slowly add a solution of potassium carbonate in demineralized water over 20 minutes while distilling at 100°C.[6]

  • After heating at 110-112°C for 1.5 hours, raise the temperature to 140-145°C and maintain for 4 hours.[6]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to approximately 90°C and add 80% isopropyl alcohol.[6]

  • Allow the mixture to cool to 0°C with stirring to induce crystallization.

  • Filter the suspension, wash the precipitate with demineralized water, and recrystallize from propan-2-ol to obtain pure fenofibrate. A yield of around 77% is reported.[6]

Protocol 3: Esterification of Fenofibric Acid

Self-Validating System: This protocol utilizes in-process monitoring and a final purification to deliver high-purity fenofibrate.

  • Dissolve fenofibric acid (1 equivalent) in a mixture of dimethyl sulfoxide and isopropyl acetate.[4]

  • Add potassium carbonate (1 equivalent) and stir at room temperature.

  • Heat the mixture to 85-90°C for 45 minutes.[4]

  • Cool to approximately 80°C and add 2-bromopropane (1.2 equivalents).[4]

  • Maintain the reaction at 85-95°C for 5 hours, monitoring for completion by TLC.[4]

  • Upon completion, filter the hot reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Add isopropanol and water to the residue and heat to reflux.

  • Cool the solution slowly to 0°C to crystallize the product.

  • Filter the solid, wash with ice-cold isopropanol, and dry under vacuum to yield fenofibrate with a purity greater than 99.5% and a yield of approximately 94.9%.[4]

Visualizing the Synthetic Pathways

Fenofibrate_Synthesis cluster_0 Route A: Bargellini-type Reaction cluster_1 Route B: Etherification & Hydrolysis 4_chloro_4_hydroxybenzophenone_A 4-Chloro-4'-hydroxybenzophenone Fenofibric_Acid_A Fenofibric Acid 4_chloro_4_hydroxybenzophenone_A->Fenofibric_Acid_A Acetone, Chloroform, NaOH Final_Fenofibrate Fenofibrate Fenofibric_Acid_A->Final_Fenofibrate Isopropyl Alcohol, H+ or 2-Bromopropane, K2CO3 4_chloro_4_hydroxybenzophenone_B 4-Chloro-4'-hydroxybenzophenone Fenofibrate_B Fenofibrate 4_chloro_4_hydroxybenzophenone_B->Fenofibrate_B Isopropyl 2-bromo-2-methylpropanoate, K2CO3 Fenofibric_Acid_B Fenofibric Acid Fenofibrate_B->Fenofibric_Acid_B NaOH (Hydrolysis) Fenofibric_Acid_B->Final_Fenofibrate Isopropyl Alcohol, H+ or 2-Bromopropane, K2CO3 caption Figure 1: Convergent Synthetic Pathways to Fenofibrate.

Figure 1: Convergent Synthetic Pathways to Fenofibrate.

Esterification_Workflow start Start: Fenofibric Acid dissolve Dissolve in DMSO/ Isopropyl Acetate start->dissolve add_base Add K2CO3, Heat to 85-90°C dissolve->add_base add_alkyl_halide Add 2-Bromopropane, Heat to 85-95°C add_base->add_alkyl_halide monitor In-process Monitoring (TLC) add_alkyl_halide->monitor filter_salts Hot Filtration monitor->filter_salts Reaction Complete concentrate Concentrate Under Reduced Pressure filter_salts->concentrate crystallize Crystallize from Isopropanol/Water concentrate->crystallize isolate Filter and Dry crystallize->isolate end End: High-Purity Fenofibrate isolate->end

Figure 2: Workflow for the Esterification of Fenofibric Acid.

Conclusion and Future Outlook

The synthesis of fenofibrate is a well-established process with the majority of industrial routes proceeding through the key intermediate, fenofibric acid, which is primarily derived from 4-chloro-4'-hydroxybenzophenone. The choice between a Bargellini-type reaction and an etherification-hydrolysis sequence depends on a variety of factors including desired purity, process control capabilities, and reagent handling considerations. While the etherification route often provides higher yields and a more favorable impurity profile, the one-pot nature of the Bargellini-type reaction offers process simplicity.

Future innovations in fenofibrate synthesis may focus on the development of greener, more sustainable synthetic methods, potentially exploring catalytic C-H activation or flow chemistry to improve efficiency and reduce waste. However, for the foreseeable future, the precursors and pathways detailed in this guide will likely remain the cornerstones of fenofibrate manufacturing. Researchers and drug development professionals should carefully consider the trade-offs between these established routes to select the most appropriate method for their specific needs.

References

  • SciELO. Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. Available from: [Link]

  • PMC. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]

  • Justia Patents. Method of synthesizing fenofibrate. Available from: [Link]

  • Google Patents. Method of synthesizing fenofibrate.
  • Google Patents. A new synthesis of fenofibrate.
  • The Biochemical Pharmacology of Fenofibrate. (1993). Cardiology, 82(suppl 2), 37-43.
  • Quick Company. A Process For Preparation Of Fenofibrate. Available from: [Link]

  • PrepChem.com. Synthesis of fenofibrate. Available from: [Link]

  • Google Patents. Novel method of synthesizing fenofibrate.
  • Google Patents. A new synthesis of fenofibrate.
  • Google Patents. Preparation method of fenofibric acid choline salt.
  • Google Patents. Method for preparing fenofibric acid by using inorganic alkali as catalyst.

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Comparative analysis of spectroscopic data for chlorophenylalkanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorophenylalkanoic acids—specifically (chlorophenyl)acetic acids (CPA) and (chlorophenyl)propionic acids (CPP) —are critical synthons in the manufacture of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various agrochemicals.

The primary analytical challenge lies in distinguishing between positional isomers (ortho-, meta-, para-) and controlling for homologous impurities (acetic vs. propionic chains). While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish isomers definitively. Nuclear Magnetic Resonance (NMR) remains the gold standard for isomer differentiation, while FT-IR provides rapid "fingerprint" validation.

This guide provides a comparative analysis of the spectroscopic signatures of these compounds, offering a self-validating workflow for researchers to ensure structural integrity.

Structural Context & Chemical Identity

Before analyzing spectra, we must define the structural variables. The chlorine substituent's position on the phenyl ring significantly alters the electronic environment of the protons and carbons, creating distinct spectroscopic shifts.

Compound NameAbbr.Structure DescriptionKey Application
4-Chlorophenylacetic acid 4-CPACl at para position; symmetricPrecursor to Fenclofenac
2-Chlorophenylacetic acid 2-CPACl at ortho position; steric crowdingHerbicide intermediate
3-Chlorophenylacetic acid 3-CPACl at meta position; asymmetricResearch synthon

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the most definitive tool for distinguishing the 2-, 3-, and 4- isomers. The chlorine atom exerts both inductive (-I) and resonance (+R) effects, but the steric compression in the ortho isomer leads to the most distinct shift in the aliphatic chain.

Comparative H NMR Data (400 MHz, CDCl )

The methylene (


) protons are the diagnostic handle.
IsomerMethylene (

-CH

) Shift (

ppm)
Aromatic Region PatternMechanistic Insight
4-CPA (Para) 3.62 (s) AA'BB' System: Two "doublets" (approx) at

7.20–7.35. Symmetric.
Symmetry renders protons equivalent. Minimal steric strain on the alkyl chain.
2-CPA (Ortho) 3.82 (s) ABCD System: Complex multiplet

7.15–7.45.
Deshielding Effect: The ortho-Cl is spatially close to the CH

, causing a downfield shift (~0.2 ppm) due to the "ortho effect" and magnetic anisotropy.
3-CPA (Meta) 3.65 (s) Asymmetric: Singlet (

~7.30) for H-2, plus multiplets.
Lack of symmetry distinguishes it from Para; lack of downfield CH

shift distinguishes from Ortho.

Critical Observation: If your sample shows a small "impurity" singlet at 3.82 ppm while the main peak is at 3.62 ppm , your para-isomer sample is contaminated with the ortho-isomer [1].

C NMR Chemical Shifts

Carbon NMR confirms the skeleton. The carbonyl carbon is less sensitive to ring substitution than the aromatic carbons.

  • Carbonyl (C=O):

    
     176–178 ppm (All isomers).[1]
    
  • Methylene (CH

    
    ): 
    
    
    
    40.2 ppm (Para) vs.
    
    
    38.5 ppm (Ortho).
  • Aromatic C-Cl (Ipso): Distinct shift ~133 ppm.

Vibrational Spectroscopy (FT-IR) Analysis

FT-IR is less specific for isomer identification but essential for confirming functional groups and checking for water/dimerization.

Key Vibrational Modes
Frequency (cm

)
AssignmentComparative Note
2500–3300 O-H Stretch (Acid)Broad, "hairy" band common to all carboxylic acids. Indicates dimerization.
1700–1720 C=O StretchStrong, sharp. Ortho isomers may shift slightly higher (~1715) due to field effects compared to para (~1705).
800–860 C-H Out-of-Plane (OOP)Diagnostic Region:Para (4-CPA): Strong band ~815–830 cm

(2 adjacent H).• Ortho (2-CPA): Strong band ~750 cm

(4 adjacent H).
1080–1095 C-Cl StretchOften obscured, but sharp in fingerprint region.

Mass Spectrometry (MS) Fragmentation

Mass spec is used to verify the molecular mass and the presence of chlorine (isotope pattern).

Isotopic Signature

Chlorine possesses two stable isotopes:


 (75.77%) and 

(24.23%).
  • Observation: The Molecular Ion (

    
    ) will always appear as a doublet with a 3:1 intensity ratio  separated by 2 m/z units (e.g., m/z 170 and 172 for CPA).[1]
    
  • Validation: If the ratio is 1:1, you have a bromine compound. If no M+2 peak exists, you have lost the halogen.[1]

Fragmentation Pathway (EI, 70eV)

The fragmentation is driven by the stability of the tropylium ion.[1]

  • Molecular Ion: m/z 170/172.[1]

  • Loss of COOH: Cleavage of the acid group (M - 45).[1]

  • Formation of Chlorobenzyl Cation: m/z 125/127.[1]

  • Rearrangement: Expansion to the stable chlorotropylium ion (C

    
    H
    
    
    
    Cl
    
    
    ).[1]

Analytical Logic & Visualization

Isomer Differentiation Workflow

The following diagram illustrates the logical decision tree for identifying an unknown chlorophenylalkanoic acid sample.

AnalyticalWorkflow Start Unknown Sample (C8H7ClO2) IR_Step Step 1: FT-IR Analysis (Fingerprint Region) Start->IR_Step Para_IR Band @ ~820 cm-1 (Para Indication) IR_Step->Para_IR 2 adj. H Ortho_IR Band @ ~750 cm-1 (Ortho Indication) IR_Step->Ortho_IR 4 adj. H NMR_Step Step 2: 1H NMR (CDCl3) Check Methylene (-CH2-) Shift Para_IR->NMR_Step Ortho_IR->NMR_Step Shift_362 Singlet @ 3.62 ppm Symmetric AA'BB' Aromatic NMR_Step->Shift_362 Standard Shift Shift_382 Singlet @ 3.82 ppm Complex ABCD Aromatic NMR_Step->Shift_382 Deshielded (+0.2 ppm) Result_4CPA Confirmed: 4-Chlorophenylacetic Acid Shift_362->Result_4CPA Result_2CPA Confirmed: 2-Chlorophenylacetic Acid Shift_382->Result_2CPA

Figure 1: Decision tree for spectroscopic differentiation of CPA isomers. Note the critical NMR shift difference driven by the ortho-effect.

Experimental Protocols

To ensure reproducibility and match the data cited above, follow these specific preparation protocols.

Protocol A: NMR Sample Preparation (High Resolution)

Purpose: To prevent concentration-dependent chemical shift drifting of the carboxylic proton and ensure sharp methylene peaks.

  • Solvent Choice: Use CDCl

    
      (Deuterated Chloroform) with 0.03% TMS as internal standard.[1]
    
    • Note: DMSO-d

      
       is an alternative if solubility is poor, but it will shift the acidic proton to 
      
      
      
      10-12 ppm and may obscure aromatic details due to viscosity broadening.
  • Concentration: Weigh 10-15 mg of the solid acid.

  • Dissolution: Add 0.6 mL of solvent. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: If the solution is cloudy (common with commercial technical grades), filter through a small plug of glass wool into the NMR tube.[1]

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to

    
     2.0 seconds to allow full relaxation of the carboxyl carbon if running 
    
    
    
    C.
Protocol B: FT-IR KBr Pellet Method

Purpose: To obtain a high-quality fingerprint spectrum without solvent interference.

  • Ratio: Mix 1-2 mg of sample with 100-200 mg of dry spectroscopic grade KBr (Potassium Bromide).

  • Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder.

    • Caution: Coarse powder leads to the "Christiansen effect" (distorted baseline).

  • Pressing: Press at 8-10 tons of pressure for 1-2 minutes to form a transparent disc.

  • Measurement: Collect 16-32 scans at 4 cm

    
     resolution against a blank air background.
    

References

  • National Institute of Standards and Technology (NIST). Benzeneacetic acid, 4-chloro- (IR and Mass Spectra). NIST Chemistry WebBook, SRD 69.[1][2][3] Accessed October 2023.[4] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5][6] (General Access). [Link][5][6]

  • PubChem. 4-Chlorophenylacetic acid (Compound Summary).[7] National Library of Medicine. [Link]

  • Rossi, R. et al. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.[1][8] (Highlighting NMR shift differences between isomers). RSC Advances, via NIH National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of 3-(4-Chlorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 3-(4-Chlorophenyl)-2-methylpropanoic acid, a compound that, like many chlorinated organic acids, requires meticulous attention to detail in its handling, use, and disposal. The following protocols are designed to be a self-validating system, ensuring that each step contributes to a safe and controlled laboratory environment.

Hazard Assessment and Core Safety Principles

  • Dermal and Eye Contact: Solid particles and dust can cause severe irritation and chemical burns upon contact with skin and eyes.[1][2][3]

  • Inhalation: Inhalation of dust can lead to respiratory tract irritation.[3][6]

  • Ingestion: Ingestion may cause irritation of the digestive tract.[6]

The cornerstone of safe handling lies in a proactive approach to exposure minimization. This is achieved through a combination of engineering controls, administrative controls, and the diligent use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[1][4][5]

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Standard lab coatNot generally required
Weighing and Aliquoting (in a fume hood) Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile, double-gloved recommended)[2]Chemical-resistant lab coat or apron over a standard lab coat[2]Recommended to minimize inhalation of fine particulates, even within a fume hood. An N95 respirator is a suitable minimum.
Dissolving and Solution Handling (in a fume hood) Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant lab coat or apronNot generally required if performed in a properly functioning fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (Butyl rubber or Neoprene)Chemical-resistant apron or coverallsAir-purifying respirator with organic vapor/acid gas cartridges may be necessary for large spills.[7]

Causality Behind PPE Choices:

  • Eye and Face Protection: The combination of chemical splash goggles and a face shield provides maximum protection against splashes and airborne particles when handling the solid compound outside of a sealed container.[1][2]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice during weighing and aliquoting to provide an additional barrier and allow for the safe removal of a potentially contaminated outer glove.[2] For extended contact or during spill cleanup, more robust gloves like neoprene or butyl rubber are recommended.[2]

  • Body Protection: A chemical-resistant lab coat or apron is essential to prevent the saturation of personal clothing with the chemical, which could lead to prolonged skin contact.[1][2]

  • Respiratory Protection: While a fume hood is the primary engineering control for preventing inhalation, the use of a respirator during the handling of fine powders provides an additional layer of personal protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following protocol outlines a standard procedure for weighing and dissolving 3-(4-Chlorophenyl)-2-methylpropanoic acid.

Preparation
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the required specifications.[5]

  • Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weigh boats, beakers, solvent, and waste containers, within the fume hood to minimize movement in and out of the controlled workspace.

  • Don PPE: Put on all required PPE as outlined in the table above for "Weighing and Aliquoting."

Weighing and Dissolving Protocol
  • Open the Container: Carefully open the container of 3-(4-Chlorophenyl)-2-methylpropanoic acid inside the fume hood.

  • Aliquot the Solid: Using a clean spatula, carefully transfer the desired amount of the solid to a weigh boat on a tared analytical balance. Minimize the generation of dust by using slow and deliberate movements.[3]

  • Close the Primary Container: Securely close the primary container of the chemical.

  • Transfer to a Beaker: Carefully transfer the weighed solid into a beaker suitable for dissolving.

  • Add Solvent: Slowly add the desired solvent to the beaker, ensuring the beaker is stable and not at risk of tipping. When diluting acids, always add the acid to the water or solvent, not the other way around, to prevent a potentially violent exothermic reaction.[2]

  • Dissolve the Compound: Use a magnetic stir bar or gentle swirling to dissolve the solid. If heating is required, use a heating mantle or a water bath, avoiding open flames.

The following diagram illustrates the logical flow of this operational plan.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Assemble Materials in Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Open Container in Fume Hood prep3->handling1 Proceed to Handling handling2 Weigh Solid Compound handling1->handling2 handling3 Securely Close Primary Container handling2->handling3 handling4 Transfer Solid to Beaker handling3->handling4 handling5 Slowly Add Solvent handling4->handling5 handling6 Dissolve Compound handling5->handling6 disp1 Segregate Halogenated Waste handling6->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for Handling 3-(4-Chlorophenyl)-2-methylpropanoic acid

Disposal Plan: Ensuring Environmental and Personal Safety

As a chlorinated organic compound, 3-(4-Chlorophenyl)-2-methylpropanoic acid and any materials contaminated with it must be disposed of as hazardous waste.[8][9][10]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing 3-(4-Chlorophenyl)-2-methylpropanoic acid, including unused product, contaminated labware (e.g., pipette tips, weigh boats), and spill cleanup materials, must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[8][9]

  • Container Compatibility: Ensure the waste container is made of a compatible material, such as glass or high-density polyethylene, and has a secure, tightly fitting lid.[9]

  • No Mixing: Do not mix halogenated organic waste with non-halogenated organic waste or any other waste streams.[8][9]

Storage and Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. This area should be clearly marked as a "Hazardous Waste Accumulation Area."

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide a complete and accurate description of the waste.

Crucially, never dispose of 3-(4-Chlorophenyl)-2-methylpropanoic acid or any chlorinated organic compounds down the drain. [8][10] This is both illegal and environmentally harmful.

Emergency Procedures: Preparedness is Paramount

Spills
  • Small Spills (manageable by trained personnel):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (see table above), contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill kit for organic compounds.[11][12][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[11][13]

  • Large Spills:

    • Evacuate the immediate area.[7][14]

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.[7][14]

    • Prevent entry into the affected area.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][6][13][15] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[6][15][16][17] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6][16][17]

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.[6][16][17]

By adhering to these detailed protocols, researchers can confidently and safely handle 3-(4-Chlorophenyl)-2-methylpropanoic acid, ensuring the protection of themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Cornell University Environment, Health and Safety. (n.d.). 8.9 Corrosives.
  • Seton UK. (2022, August 17). Working safely with corrosive substances. Retrieved from

  • EnviroServe. (2021, February 24). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved from

  • Washington State University. (n.d.). Organic Acids SOP Template.
  • Safety Precautions for Corrosive Substances. (2022, August 25). Retrieved from

  • Montana Tech. (n.d.). Hazardous Chemical Releases and Spills - Emergency Procedures. Retrieved from

  • SUNY College of Optometry. (n.d.). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. Retrieved from

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from

  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from

  • Rice University. (n.d.). Chemical Spills - Environmental Health Safety and Laboratory Operations.
  • Safety Data Sheet. (n.d.). Retrieved from

  • Key Organics. (2025, May 22). Safety Data Sheet. Retrieved from

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from

  • AgroParisTech. (n.d.). Liquid waste - Chimactiv.
  • Cole-Parmer. (2006, June 19). Material Safety Data Sheet. Retrieved from

  • CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. Retrieved from

  • SAFETY DATA SHEET. (n.d.). Retrieved from

  • Aaronchem. (2024, November 1). Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET. Retrieved from

  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.